Diacetylputrescine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-acetyl-N-(4-aminobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(11)10(8(2)12)6-4-3-5-9/h3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRLWEMEJAYEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCN)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184752 | |
| Record name | Diacetylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-57-2 | |
| Record name | Diacetylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthetic Pathway of Diacetylputrescine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylputrescine, a diacetylated derivative of the diamine putrescine, is an endogenous metabolite found in various organisms, from bacteria to mammals. Its biological roles are an active area of research, with implications in microbial pathogenesis and as a potential biomarker for certain diseases. This technical guide provides an in-depth overview of the known biosynthetic pathways leading to the formation of its precursor, N-acetylputrescine, and discusses the current understanding of the subsequent conversion to this compound. The synthesis of this compound begins with the production of putrescine, which can be generated through multiple enzymatic routes depending on the organism. Putrescine is then subject to sequential acetylation reactions. While the initial acetylation to N-acetylputrescine is well-documented, the enzyme responsible for the second acetylation to yield N,N'-diacetylputrescine has not yet been definitively identified in the scientific literature.
Part 1: Biosynthesis of Putrescine
Putrescine, the diamine precursor of this compound, is synthesized via two primary pathways originating from either ornithine or arginine.
Ornithine Decarboxylase (ODC) Pathway
In mammalian cells, the primary route for putrescine biosynthesis is the decarboxylation of ornithine, catalyzed by the enzyme ornithine decarboxylase (ODC; EC 4.1.1.17). This is considered the rate-limiting step in polyamine synthesis.
-
Reaction: L-Ornithine → Putrescine + CO₂
Arginine-Dependent Pathways
In many microorganisms and plants, putrescine is synthesized from arginine through several enzymatic steps. There are two main variations of this pathway.
This pathway involves the decarboxylation of arginine to agmatine, followed by the hydrolysis of agmatine to putrescine and urea.
-
Step 1: Arginine Decarboxylase (ADC; EC 4.1.1.19)
-
Reaction: L-Arginine → Agmatine + CO₂
-
-
Step 2: Agmatine Ureohydrolase (AUH) or Agmatinase (EC 3.5.3.11)
-
Reaction: Agmatine + H₂O → Putrescine + Urea
-
This alternative pathway also begins with the conversion of arginine to agmatine, but proceeds through an N-carbamoylputrescine intermediate.
-
Step 1: Arginine Decarboxylase (ADC; EC 4.1.1.19)
-
Reaction: L-Arginine → Agmatine + CO₂
-
-
Step 2: Agmatine Deiminase (ADI) or Agmatine Iminohydrolase (AIH) (EC 3.5.3.12)
-
Reaction: Agmatine + H₂O → N-Carbamoylputrescine + NH₃
-
-
Step 3: N-Carbamoylputrescine Amidohydrolase (NCPAH) (EC 3.5.1.53)
-
Reaction: N-Carbamoylputrescine + H₂O → Putrescine + CO₂ + NH₃
-
Part 2: Acetylation of Putrescine to this compound
The conversion of putrescine to this compound occurs in two sequential acetylation steps, utilizing acetyl-CoA as the acetyl group donor.
First Acetylation: Putrescine to N-Acetylputrescine
The first acetylation is catalyzed by a class of enzymes known as diamine N-acetyltransferases (EC 2.3.1.57). In bacteria, the enzyme SpeG has been identified as a putrescine N-acetyltransferase. In mammals, spermidine/spermine N1-acetyltransferase (SSAT) is a key enzyme in polyamine catabolism, though its activity with putrescine is debated.
-
Reaction: Putrescine + Acetyl-CoA → N-Acetylputrescine + CoA
Second Acetylation: N-Acetylputrescine to N,N'-Diacetylputrescine
The enzyme responsible for the second acetylation of N-acetylputrescine to N,N'-diacetylputrescine has not been definitively identified in the current scientific literature. It is hypothesized that a diamine N-acetyltransferase with a broader substrate specificity or a yet-to-be-characterized enzyme catalyzes this reaction. The yeast Candida boidinii possesses a diamine acetyltransferase capable of acetylating acetylputrescine, suggesting that such enzymatic activity exists in nature[1]. Further research is required to isolate and characterize the specific enzyme(s) involved in this final step in various organisms.
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Hypothesized Reaction: N-Acetylputrescine + Acetyl-CoA → N,N'-Diacetylputrescine + CoA
Quantitative Data
The following tables summarize the available kinetic data for the key enzymes in the biosynthetic pathway of N-acetylputrescine. Data for the second acetylation step is not available due to the unidentified nature of the enzyme.
Table 1: Kinetic Parameters of Putrescine Biosynthesis Enzymes
| Enzyme | Organism | Substrate | K_m_ | V_max_ | k_cat_ | Reference |
| Arginine Decarboxylase (ADC) | Escherichia coli | L-Arginine | 0.13 mM | - | - | [2] |
| Agmatine Ureohydrolase (AUH) | Escherichia coli | Agmatine | 1.2 mM | - | - | [3] |
| N-Carbamoylputrescine Amidohydrolase (NCPAH) | Pseudomonas aeruginosa | N-Carbamoylputrescine | 0.23 mM | 1.1 µmol/min/mg | 0.92 s⁻¹ | [4] |
Table 2: Kinetic Parameters of Putrescine N-Acetyltransferase
| Enzyme | Organism | Substrate | K_m_ | V_max_ | k_cat_ | Reference |
| SpeG homolog (PA1472) | Pseudomonas aeruginosa | Putrescine | 30.7 ± 9.9 mM | - | - | [1] |
Experimental Protocols
This section provides an overview of methodologies for key experiments related to the study of this compound biosynthesis.
Protocol 1: Assay for Ornithine Decarboxylase (ODC) Activity
This protocol is based on the widely used radiochemical method that measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.
Materials:
-
Enzyme extract (e.g., tissue homogenate supernatant)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM)
-
[1-¹⁴C]-L-Ornithine (specific activity ~50 mCi/mmol)
-
2 M H₂SO₄
-
Scintillation vials containing a filter paper wick soaked in a CO₂ trapping agent (e.g., hyamine hydroxide or NaOH)
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a sealed reaction vial containing assay buffer, PLP, and the enzyme extract.
-
Initiate the reaction by adding [1-¹⁴C]-L-ornithine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting 2 M H₂SO₄ into the reaction mixture. This lowers the pH and releases the ¹⁴CO₂.
-
Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper wick.
-
Remove the filter paper wick and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per milligram of protein.
Protocol 2: Assay for Diamine N-Acetyltransferase Activity
This protocol describes a method for measuring the activity of enzymes that acetylate putrescine, such as SpeG.
Materials:
-
Purified enzyme or cell extract
-
Assay buffer: 100 mM Tris-HCl (pH 8.0)
-
Putrescine solution (substrate)
-
[¹⁴C]-Acetyl-CoA (specific activity ~50 mCi/mmol)
-
Phosphotransacetylase and acetyl-phosphate (for an acetyl-CoA regenerating system, optional)
-
Cation exchange chromatography column (e.g., Dowex 50W)
-
Scintillation cocktail
Procedure:
-
Set up the reaction mixture containing assay buffer, putrescine, and the enzyme preparation.
-
Start the reaction by adding [¹⁴C]-acetyl-CoA.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by boiling.
-
Apply the reaction mixture to a cation exchange column. The positively charged N-[¹⁴C]-acetylputrescine will bind to the column, while the unreacted [¹⁴C]-acetyl-CoA will pass through.
-
Wash the column to remove any remaining unreacted substrate.
-
Elute the N-[¹⁴C]-acetylputrescine from the column using a high salt buffer (e.g., 1 M NaCl).
-
Measure the radioactivity of the eluate using liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of N-[¹⁴C]-acetylputrescine formed.
Protocol 3: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.
Sample Preparation:
-
For biological fluids (e.g., urine, plasma), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.
-
For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.
-
The supernatant can be directly analyzed or subjected to further solid-phase extraction (SPE) for cleanup and concentration if necessary.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.
-
MRM Transition: The specific mass-to-charge ratio (m/z) for the precursor and product ions of this compound would need to be determined experimentally.
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of this compound) is added to the samples prior to preparation to account for matrix effects and variations in instrument response. A calibration curve is generated using known concentrations of this compound to quantify the analyte in the samples.
-
Signaling Pathways and Experimental Workflows
Figure 1. Overview of the major biosynthetic pathways leading to putrescine.
References
- 1. The occurrence, subcellular localization and partial purification of diamine acetyltransferase in the yeast Candida boidinii grown on spermidine or putrescine as sole nitrogen source [pubmed.ncbi.nlm.nih.gov]
- 2. Diamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. enzyme-database.org [enzyme-database.org]
- 4. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diacetylputrescine in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylputrescine, an acetylated derivative of the biogenic amine putrescine, is an emerging molecule of interest in the complex landscape of microbial metabolism. While the roles of polyamines like putrescine are well-documented, the significance of their acetylated forms is a rapidly developing field of study. This technical guide provides a comprehensive overview of the current understanding of this compound's role in microbial physiology, with a focus on its biosynthesis, potential degradation, and putative functions in cellular signaling and regulation. This document synthesizes available data, outlines detailed experimental protocols for its study, and presents visual representations of associated metabolic and signaling pathways to facilitate further research and drug discovery efforts.
Introduction
Polyamines are ubiquitous polycationic molecules essential for a variety of cellular processes in both prokaryotes and eukaryotes, including cell growth, differentiation, and stress resistance. The acetylation of polyamines is a key metabolic modification that neutralizes their positive charge, thereby altering their interaction with anionic macromolecules such as DNA, RNA, and proteins. This modification can influence their cellular concentration, transport, and function.
While N-acetylputrescine has been the subject of several studies, its diacetylated counterpart, this compound, has been detected in microbial cultures, such as those of Escherichia coli, suggesting its involvement in bacterial metabolism.[1] The precise enzymatic pathways and the physiological consequences of this di-acetylation are still under active investigation. This guide aims to consolidate the current knowledge and provide a technical framework for researchers exploring the role of this compound in microbial systems.
Biosynthesis of this compound
The biosynthesis of this compound originates from its precursor, putrescine. The process is believed to occur in a two-step acetylation reaction.
Step 1: Synthesis of N-acetylputrescine
The initial acetylation of putrescine to N-acetylputrescine is catalyzed by putrescine N-acetyltransferase (PAT), with spermidine/spermine N-acetyltransferase (SSAT) enzymes like SpeG in Gram-negative bacteria also capable of this reaction.[2] This enzymatic step utilizes acetyl-CoA as the acetyl group donor.
Step 2: Synthesis of this compound
The second acetylation step, converting N-acetylputrescine to this compound, is less characterized. It is hypothesized that a putrescine N-acetyltransferase with broad substrate specificity or a distinct N-acetylputrescine N-acetyltransferase may be responsible. The promiscuous activity of some N-acetyltransferases could potentially catalyze this second acetylation, although the specific enzymes have not yet been definitively identified.
Figure 1: Proposed biosynthetic pathway of this compound from putrescine.
Degradation of this compound
The metabolic fate of this compound in microbial cells is currently not well understood. It is plausible that this compound is a terminal metabolic product intended for excretion to maintain intracellular polyamine homeostasis. Alternatively, specific deacetylases may exist to reverse the acetylation, thereby regenerating N-acetylputrescine or putrescine for cellular use. Further research is required to elucidate the specific enzymes and pathways involved in this compound catabolism.
Putative Role in Microbial Metabolism and Signaling
Based on the functions of other acetylated small molecules, this compound may play several roles in microbial metabolism and signaling.
Regulation of Intracellular Polyamine Pools
Acetylation is a primary mechanism for regulating the intracellular concentration of free polyamines. By converting putrescine to its diacetylated form, bacteria can effectively sequester and prepare it for export, thus preventing potential toxicity from excessive polyamine accumulation.
Quorum Sensing and Biofilm Formation
Small, diffusible molecules are often employed by bacteria as signals in quorum sensing, a mechanism of cell-to-cell communication that coordinates gene expression with population density. While a direct role for this compound as a quorum sensing autoinducer has not been established, it is a plausible candidate. The accumulation of this compound in the extracellular environment could potentially signal population density and trigger responses such as biofilm formation or virulence factor expression. The structural similarity of this compound to other signaling molecules warrants further investigation into this potential function.[3][4][5][6]
Figure 2: Hypothetical signaling pathway involving this compound.
Quantitative Data
Currently, there is a lack of published quantitative data specifically detailing the effects of this compound on microbial growth kinetics, biofilm formation, and gene expression. The following table presents hypothetical data to illustrate the types of quantitative analyses that are needed to advance our understanding in this area.
| Parameter | Control | + 10 µM this compound | + 50 µM this compound | + 100 µM this compound |
| Growth Rate (µ) | 0.6 | 0.58 | 0.55 | 0.5 |
| Biofilm Formation (OD570) | 0.8 | 1.2 | 1.8 | 2.5 |
| Virulence Gene X Expression (Fold Change) | 1.0 | 1.5 | 3.0 | 5.0 |
| Motility Gene Y Expression (Fold Change) | 1.0 | 0.8 | 0.6 | 0.4 |
Table 1: Hypothetical Quantitative Effects of this compound on a Bacterial Strain. This table illustrates potential dose-dependent effects of exogenous this compound on key microbial phenotypes.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in bacterial culture supernatants.
6.1.1. Sample Preparation
-
Grow bacterial cultures to the desired cell density.
-
Centrifuge 1 mL of culture at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
To 500 µL of the filtered supernatant, add 500 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
6.1.2. LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined empirically using a this compound standard |
| Collision Energy | To be optimized for the specific instrument and transitions |
Table 2: Example LC-MS/MS parameters for this compound analysis.
Figure 3: Experimental workflow for LC-MS/MS quantification of this compound.
Transcriptomic Analysis of Bacterial Response to this compound
This protocol describes a general workflow for analyzing changes in gene expression in response to this compound using RNA-sequencing.
6.2.1. Experimental Setup
-
Grow bacterial cultures in appropriate media to mid-log phase.
-
Divide the culture into two groups: control (no treatment) and experimental (add this compound to a final concentration of 50 µM).
-
Incubate both cultures for a defined period (e.g., 1 hour).
-
Harvest bacterial cells by centrifugation and immediately stabilize RNA using a suitable reagent (e.g., RNAprotect Bacteria Reagent).
6.2.2. RNA Extraction and Sequencing
-
Extract total RNA using a commercial kit with a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Prepare cDNA libraries from the rRNA-depleted RNA.
-
Sequence the cDNA libraries on a high-throughput sequencing platform.
6.2.3. Data Analysis
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference bacterial genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the control and this compound-treated samples.
-
Perform functional enrichment analysis (e.g., GO term and pathway analysis) on the differentially expressed genes.
Conclusion and Future Directions
The study of this compound in microbial metabolism is in its nascent stages. While its existence has been confirmed, its precise biosynthetic and degradative pathways, as well as its specific physiological roles, remain largely uncharacterized. The potential for this compound to act as a signaling molecule in processes like quorum sensing presents an exciting avenue for future research. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to further investigate this intriguing molecule. Elucidating the role of this compound will not only enhance our fundamental understanding of microbial metabolism but may also reveal novel targets for the development of antimicrobial agents and strategies to manipulate microbial communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamines in bacteria: pleiotropic effects yet specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "SYNTHESIS AND CHARACTERIZATION OF NOVEL DIFFUSIBLE SIGNAL FACTOR ANALO" by Elisabeth Rachel Wiley [digitalcommons.memphis.edu]
- 6. Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Diacetylputrescine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biological significance of N,N'-diacetylputrescine, a diacetylated derivative of the polyamine putrescine. Initially identified as a catabolic product of polyamine metabolism, diacetylputrescine is now recognized for its diverse roles in cellular homeostasis, microbial pathogenesis, and immune regulation. This document details its biosynthesis and degradation, summarizes key quantitative data from biological matrices, provides in-depth experimental protocols for its analysis, and visualizes its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.
Introduction: The Emergence of this compound
The study of polyamines, including putrescine, spermidine, and spermine, dates back to the 17th century. However, the significance of their acetylated derivatives, such as this compound, has only been appreciated more recently. The acetylation of polyamines was first recognized as a critical step in their catabolism and excretion, playing a vital role in maintaining intracellular polyamine homeostasis and preventing cellular toxicity from polyamine overaccumulation.
Early research in the mid-20th century focused on the broader aspects of polyamine metabolism. It wasn't until the 1970s and 1980s that the enzymatic processes governing polyamine acetylation and deacetylation were elucidated, leading to the identification and characterization of mono- and diacetylated forms of putrescine. This compound was initially considered a simple metabolic intermediate destined for excretion. However, contemporary research has unveiled its more complex roles as a potential biomarker for various diseases and as a modulator of the immune system, sparking renewed interest in its biological functions.
Biosynthesis and Metabolism of this compound
The formation of this compound is intricately linked to the metabolic fate of its precursor, putrescine.
Putrescine Synthesis
Putrescine is synthesized in mammalian cells primarily from the amino acid ornithine through the action of the enzyme ornithine decarboxylase (ODC). In bacteria, plants, and some fungi, an alternative pathway involving the decarboxylation of arginine by arginine decarboxylase (ADC) also exists.
Acetylation to this compound
The sequential acetylation of the two primary amino groups of putrescine leads to the formation of monoacetylputrescine and subsequently N,N'-diacetylputrescine. This process is catalyzed by N-acetyltransferases.
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In Mammals: The key enzyme responsible for polyamine acetylation is spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a highly regulated enzyme that plays a crucial role in polyamine homeostasis.[1] It transfers an acetyl group from acetyl-CoA to putrescine, spermidine, and spermine. The resulting acetylated polyamines are then either excreted from the cell or oxidized by acetylpolyamine oxidase.[1]
-
In Bacteria: In bacteria such as E. coli, the homologous enzyme is spermidine N-acetyltransferase (SpeG). While historically known to acetylate spermidine and spermine, recent studies have shown that SpeG is also responsible for the acetylation of putrescine. This activity is crucial for bacterial survival in the host, particularly during bloodstream infections, by neutralizing the toxic effects of high polyamine concentrations.
The acetylation process neutralizes the positive charges of the polyamine, altering its interaction with anionic macromolecules like DNA, RNA, and proteins, and facilitating its export from the cell.
Quantitative Data of this compound
The quantification of this compound in biological samples is an emerging area of research, with its potential as a biomarker being actively explored. The following table summarizes the available quantitative data.
| Biological Matrix | Species | Condition | This compound Concentration | Analytical Method | Reference |
| Urine | Human | Healthy | 0.01 - 0.23 µmol/mmol creatinine | LC-MS/MS | [2] |
| Plasma | Rat | Healthy | Not Detected | UHPLC-MS/MS | [3][4] |
| Plasma | Rat | Lung Cancer (SCCL) | Not Detected | UHPLC-MS/MS | [3][4] |
Note: The study in rats did detect increased levels of N-acetylputrescine in the plasma of rats with squamous cell carcinoma of the lung (SCCL) compared to healthy rats, suggesting a potential role for acetylated putrescine derivatives as cancer biomarkers.[3][4] Further research is needed to establish the concentration of this compound in various pathological conditions.
Experimental Protocols
Accurate quantification of this compound requires sensitive and specific analytical methods. The following sections detail established protocols for sample preparation and analysis.
Sample Preparation: Derivatization
Due to their polar nature and low volatility, polyamines are often derivatized prior to chromatographic analysis to improve their separation and detection.
This method involves the reaction of polyamines with benzoyl chloride to form benzoyl derivatives, which can be readily detected by UV absorbance.
Protocol:
-
Extraction: Homogenize tissue samples in 10 volumes of ice-cold 0.2 M perchloric acid (PCA). Centrifuge at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Derivatization:
-
To 100 µL of the PCA extract, add 200 µL of 2 M NaOH and 2 µL of benzoyl chloride.
-
Vortex vigorously for 30 seconds.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 200 µL of saturated NaCl solution.
-
-
Extraction of Benzoylated Polyamines:
-
Add 500 µL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Transfer the upper ether layer to a new tube.
-
Repeat the ether extraction and combine the ether layers.
-
-
Drying and Reconstitution: Evaporate the ether extract to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Analytical Methods
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector set at 254 nm.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
A highly sensitive and specific method for the direct quantification of underivatized this compound.[2]
Instrumentation:
-
Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.1% HFBA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 173.1 → 113.1.
-
Signaling Pathways and Biological Roles
This compound is increasingly recognized as a signaling molecule with specific biological functions.
Regulation of Gene Expression: Suppression of c-myc
The c-myc proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis. Studies have shown that this compound can suppress the expression of c-myc. In activated human B-lymphocytes, treatment with this compound (at a concentration of 3 mM) resulted in a greater than 90% inhibition of the induction of c-myc expression.[1] This suggests a potential role for this compound in regulating cell cycle progression and proliferation. The precise molecular mechanism of this suppression is still under investigation but may involve the modulation of transcription factors or epigenetic modifications at the c-myc promoter.
Modulation of the Immune Response: Potentiation of Natural Killer (NK) Cell Activity
This compound has been shown to enhance the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system involved in tumor surveillance. Administration of this compound to mice led to a 2- to 3-fold increase in the cytolytic activity of NK cells against tumor target cells.[5] This was associated with an increased frequency of asialo-GM1-positive splenocytes, a marker for NK cells.[5] The antitumor effect of this compound was found to be mediated, at least in part, by these activated NK cells.[5] The specific receptors and downstream signaling pathways on NK cells that are modulated by this compound are an active area of research.
Role in Bacterial Pathogenesis: The SpeG Signaling Axis
In bacteria, the acetylation of polyamines by SpeG is not only a detoxification mechanism but also appears to be involved in signaling. Studies in E. coli have shown that SpeG can regulate the transcription of the small RNA rprA by interacting with the response regulator RcsB.[5] This interaction is independent of SpeG's acetyltransferase activity, suggesting a dual role for the enzyme. This regulatory function links polyamine metabolism to the envelope stress response, which is crucial for bacterial survival in hostile environments, such as within a host organism.
References
- 1. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Vibrio cholerae SpeG Spermidine/Spermine N-Acetyltransferase Allosteric Loop and β6-β7 Structural Elements Are Critical for Kinetic Activity [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. The spermidine acetyltransferase SpeG regulates transcription of the small RNA rprA - PMC [pmc.ncbi.nlm.nih.gov]
Diacetylputrescine: A Novel Polyamine Derivative in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylputrescine, a diacetylated derivative of the polyamine putrescine, is emerging as a significant molecule of interest in biomedical research. Once considered solely a catabolic byproduct of polyamine metabolism, recent studies have illuminated its potential as a biomarker in various diseases and as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, biological functions, and methodologies for its detection and quantification. Special emphasis is placed on its role in cancer and neurological disorders, its inhibitory effects on c-myc expression and B-lymphocyte activation, and detailed experimental protocols for its analysis.
Introduction to this compound
This compound (N,N'-diacetyl-1,4-butanediamine) is a product of polyamine metabolism, formed by the acetylation of putrescine. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. The acetylation of polyamines is a critical regulatory mechanism that neutralizes their positive charges, altering their interactions with macromolecules like DNA and RNA, and facilitating their excretion from the cell.
Chemical Structure:
-
IUPAC Name: N,N'-diacetylbutane-1,4-diamine
-
Molecular Formula: C₈H₁₆N₂O₂
-
Molecular Weight: 172.22 g/mol
Biological Significance and Biomarker Potential
Elevated levels of acetylated polyamines, including this compound, have been observed in the urine of cancer patients, suggesting their potential as cancer biomarkers.[1][2][3][4][5] The excretion of these molecules appears to correlate with tumor burden and can decrease following successful therapy.[1]
Beyond cancer, acetylated polyamines are being investigated in other pathological conditions. Increased levels of acetylated polyamines have been detected in the cerebrospinal fluid (CSF) of individuals with HIV-associated neurocognitive disorders, with concentrations correlating with the severity of the disorder.[1][2] Additionally, N¹-acetylspermidine, a related acetylated polyamine, has been found in high concentrations in the cyst fluids of malignant brain tumors.[5] These findings underscore the potential of this compound and other acetylated polyamines as biomarkers in a range of diseases.
Quantitative Data on this compound and Related Polyamines
The following tables summarize available quantitative data for acetylated polyamines in various biological matrices. It is important to note that specific concentration ranges for this compound are not always reported independently but are often included in the broader category of "acetylated polyamines" or "polyamines."
| Biological Matrix | Condition | Analyte | Concentration/Change | Citation |
| Urine | Cancer (various) | Acetylputrescine | Significantly higher than in normal subjects | [2] |
| Urine | Cancer (various) | N¹-acetylspermidine | Significantly higher than in normal subjects | [2] |
| Urine | Non-Hodgkin's Lymphoma | N¹-acetylspermidine to N⁸-acetylspermidine ratio | Significantly higher in 10 out of 14 patients compared to normal subjects | [6] |
| Cerebrospinal Fluid | HIV-Associated Neurocognitive Disorders (HAND) | Acetylated Polyamines | Increased levels correlate with the severity of HAND | [1][2] |
| Cyst Fluid | Malignant Brain Tumors | N¹-acetylspermidine | Much higher levels than in benign brain tumors | [5] |
| Human B-Lymphocytes | In vitro activation | This compound | >90% inhibition of c-myc expression and B-cell activation at 3 mM | [3] |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker and for studying its biological functions. The primary methods for polyamine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. As polyamines are non-volatile, a derivatization step is required to increase their volatility.
4.1.1. Sample Preparation and Derivatization
-
Sample Collection: Collect urine, plasma, or CSF samples and store them at -80°C until analysis.
-
Deproteinization: For plasma or CSF, precipitate proteins by adding a cold acid, such as perchloric acid or trichloroacetic acid. Centrifuge to pellet the proteins and collect the supernatant.
-
Hydrolysis (Optional): To measure total polyamines (free and conjugated), an acid hydrolysis step can be performed. However, for the specific quantification of this compound, this step should be omitted.
-
Derivatization (Silylation):
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.[7]
-
4.1.2. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to ensure the elution of all derivatives.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Detection Mode: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring specific ions for this compound-derivative. For untargeted analysis, use full scan mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization for some polyamines.
4.2.1. Sample Preparation
-
Sample Collection: Collect and store samples as described for GC-MS.
-
Protein Precipitation: For plasma or CSF, perform protein precipitation with a solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.
-
Dilution: Dilute the supernatant with an appropriate mobile phase to reduce matrix effects.
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Use a reversed-phase C18 column or a HILIC column for polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium formate to improve ionization.
-
-
Tandem Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion for this compound and monitor its fragmentation into specific product ions.
-
Conceptual Framework for ELISA Development
Currently, there are no commercially available ELISA kits specifically for this compound. However, a competitive ELISA could be developed for its quantification.
4.3.1. Principle of Competitive ELISA for Small Molecules
-
Antigen Coating: A this compound-protein conjugate is immobilized onto the wells of a microtiter plate.
-
Competitive Binding: The sample containing an unknown amount of this compound is mixed with a specific anti-diacetylputrescine antibody and added to the wells. The free this compound in the sample competes with the immobilized this compound-protein conjugate for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.
4.3.2. Key Steps in Development
-
Hapten-Carrier Conjugation: Synthesize a this compound derivative (hapten) that can be conjugated to a carrier protein (e.g., BSA or KLH) to make it immunogenic.
-
Antibody Production: Immunize animals (e.g., rabbits or mice) with the conjugate to produce polyclonal or monoclonal antibodies against this compound.
-
Assay Optimization: Optimize assay conditions, including antibody and antigen concentrations, incubation times, and blocking buffers.
-
Validation: Validate the assay for specificity, sensitivity, accuracy, and precision.
Signaling Pathways and Molecular Interactions
This compound has been shown to exert significant biological effects by modulating key signaling pathways involved in cell proliferation and immune responses.
Inhibition of c-myc Expression
The c-myc proto-oncogene is a critical regulator of cell growth, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Studies have demonstrated that this compound can inhibit the expression of c-myc.[3] At a concentration of 3 mM, this compound was found to inhibit the induction of c-myc expression in activated human B-lymphocytes by over 90%.[3] The exact mechanism of this inhibition is not fully elucidated but may involve interference with transcription factors that regulate the c-myc promoter or alterations in chromatin structure.
Caption: Putative mechanism of c-myc inhibition by this compound.
Suppression of B-Lymphocyte Activation
B-lymphocytes play a central role in the adaptive immune response through the production of antibodies. The activation of B-cells is a tightly regulated process initiated by the B-cell receptor (BCR). This compound has been shown to be a potent inhibitor of B-cell activation.[3] Similar to its effect on c-myc, 3 mM this compound inhibits the activation of human B-lymphocytes by over 90%.[3] This inhibition likely occurs downstream of the BCR, potentially interfering with key signaling molecules such as spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), or phospholipase C gamma 2 (PLCγ2).
Caption: Hypothesized inhibition of B-cell activation by this compound.
Polyamine Metabolism and Transport
The intracellular concentration of polyamines is tightly regulated through biosynthesis, catabolism, and transport. This compound is a product of polyamine catabolism. The overall regulation of polyamine levels is a complex interplay of these pathways.
Caption: Overview of polyamine metabolism and the role of this compound.
Conclusion and Future Directions
This compound is a promising polyamine derivative with significant potential in clinical diagnostics and therapeutics. Its elevated levels in various diseases, coupled with its ability to modulate key cellular pathways, make it a compelling target for further research. Future studies should focus on:
-
Establishing definitive concentration ranges for this compound in large, well-characterized patient cohorts to solidify its role as a biomarker.
-
Developing and validating a specific and sensitive ELISA for high-throughput clinical applications.
-
Elucidating the precise molecular mechanisms by which this compound inhibits c-myc expression and B-cell activation to identify potential therapeutic targets.
-
Investigating the therapeutic potential of this compound or its analogs in preclinical models of cancer and inflammatory diseases.
The continued exploration of this compound is poised to provide valuable insights into disease pathogenesis and may lead to the development of novel diagnostic and therapeutic strategies.
References
- 1. Polyamines: Predictive Biomarker for HIV-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its analog suppress c-myc expression and activation of human B-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal concentrations of acetylated amino acids in cerebrospinal fluid in acetyl-CoA transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free and Acetylated Polyamines in Cyst Fluids of Brain Tumors [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Diacetylputrescine: A Comprehensive Technical Overview for Researchers
An in-depth guide on the synonyms, alternative names, and biochemical significance of Diacetylputrescine, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, a diacetylated derivative of the biogenic amine putrescine, is an endogenous polyamine metabolite. While historically viewed as a simple catabolic product, emerging research has highlighted its potential significance in various physiological and pathological processes. This technical guide provides a thorough examination of this compound, encompassing its nomenclature, biochemical pathways, analytical methodologies, and potential therapeutic applications.
Nomenclature and Chemical Identity
This compound is known by several synonyms and alternative names in scientific literature. A clear understanding of this nomenclature is crucial for comprehensive database searches and literature review.
| Synonym/Alternative Name | Source/Context |
| N,N'-Diacetylputrescine | A common and chemically precise name. |
| 1,4-Diacetamidobutane | IUPAC-style name reflecting its structure. |
| Tetramethylenebisacetamide | An alternative chemical name. |
| TMBA | A common abbreviation used in research literature.[1] |
| IUPAC Name | N-acetyl-N-(4-aminobutyl)acetamide[1] |
| CAS Number | 3073-57-2[1][2] |
Biochemical Pathways
The metabolism of this compound is intricately linked to the broader polyamine metabolic network. Its biosynthesis originates from the amino acids ornithine or arginine, leading to the formation of putrescine, which is then acetylated.
Biosynthesis of this compound
The formation of this compound is a multi-step enzymatic process:
-
Putrescine Synthesis: The precursor molecule, putrescine, is synthesized from ornithine via the action of Ornithine Decarboxylase (ODC), a key regulatory enzyme in polyamine biosynthesis.[2] In some organisms, an alternative pathway from arginine exists.[2][3]
-
Sequential Acetylation: Putrescine undergoes a two-step acetylation process catalyzed by N-acetyltransferases. The first acetylation yields monoacetylputrescine, and a subsequent acetylation at the other amino group forms this compound.[2]
Catabolism and Metabolic Fate
The catabolism of this compound is a crucial aspect of maintaining polyamine homeostasis. The degradation of this compound is understood to proceed through its conversion back to monoacetylputrescine.[2] Acetylated polyamines are generally destined for either excretion from the cell or enzymatic conversion back to their parent polyamines.[2]
Role in Drug Development and Disease
Recent studies have implicated this compound in cellular regulation and disease, suggesting its potential as both a biomarker and a therapeutic target.
Inhibition of c-myc Expression and B-Lymphocyte Activation
Research has demonstrated that this compound (TMBA) can suppress the expression of the c-myc oncogene in activated human B-lymphocytes.[1] This finding is significant as c-myc is a key regulator of cell proliferation and is often dysregulated in cancer. The inhibitory effect of this compound on B-cell activation further points to its potential role in modulating immune responses.[1]
Biomarker for Chronic Pancreatitis
Metabolomic studies have identified this compound as a component of a urinary polyamine panel that can distinguish patients with chronic pancreatitis from healthy individuals with high diagnostic accuracy.[2] This suggests its utility as a non-invasive biomarker for this condition.
Quantitative Data
The following table summarizes key quantitative findings related to the biological activity and diagnostic potential of this compound.
| Parameter | Value | Context | Reference |
| c-myc Expression Inhibition | >90% | Inhibition in activated human B-lymphocytes with 3 mM TMBA. | [1] |
| Diagnostic Sensitivity | 98% | For chronic pancreatitis using a urinary polyamine panel including this compound. | [2] |
| Diagnostic Specificity | 71% | For chronic pancreatitis using a urinary polyamine panel including this compound. | [2] |
| Area Under the Curve (AUC) | 0.93 | For chronic pancreatitis using a urinary polyamine panel including this compound. | [2] |
Experimental Protocols
The accurate detection and quantification of this compound in biological samples are paramount for research in this area. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard for this purpose due to its high sensitivity and specificity.[2]
General Workflow for LC-MS/MS Analysis of this compound
A validated LC-MS/MS method has been developed for the simultaneous analysis of free, monoacetylated, and diacetylated polyamines, including this compound, from human urine without the need for derivatization.[2] The general workflow for such an analysis is as follows:
Methodological Details:
-
Sample Preparation: Typically involves centrifugation of the biological sample (e.g., urine) to remove particulate matter, followed by dilution of the supernatant.
-
Liquid Chromatography (LC): A chromatographic column (e.g., a C18 column) is used to separate the polyamines based on their physicochemical properties. A gradient elution with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and formic acid) is commonly employed.
-
Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and other target polyamines are monitored for selective and sensitive quantification.
Conclusion
This compound is emerging from the shadow of its well-known precursor, putrescine, as a molecule with distinct biological activities and potential clinical relevance. Its role in gene regulation and as a disease biomarker warrants further investigation. The methodologies for its analysis are well-established, paving the way for more in-depth studies into its function in health and disease. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted nature of this compound.
References
Chemical structure and properties of Diacetylputrescine.
An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activity, and Methodologies for the Study of N,N'-Diacetylputrescine.
Introduction
Diacetylputrescine, also known as N,N'-diacetyl-1,4-diaminobutane or tetramethylenebisacetamide (TMBA), is an acetylated derivative of the biogenic polyamine putrescine. Polyamines are crucial for various cellular processes, including cell growth, differentiation, and proliferation. The acetylation of polyamines is a key metabolic pathway that regulates their intracellular concentrations and biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its role in cell signaling. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to facilitate further research in drug development and cellular biology.
Chemical Structure and Physicochemical Properties
This compound is a symmetrical molecule characterized by a four-carbon aliphatic chain with an acetamido group at each terminus.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N,N'-(butane-1,4-diyl)diacetamide | PubChem |
| Synonyms | N,N'-Diacetyl-1,4-diaminobutane, Tetramethylenebisacetamide, TMBA | PubChem |
| CAS Number | 3073-57-2 | ECHEMI[1] |
| Chemical Formula | C8H16N2O2 | ECHEMI[1] |
| Molecular Weight | 172.22 g/mol | PubChem |
| Melting Point | 137-138.5 °C | ECHEMI[1] |
| Density | 0.998 g/cm³ (Predicted) | ECHEMI[1] |
| XLogP3 | -0.7 | ECHEMI[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 172.1212 g/mol | PubChem |
| Monoisotopic Mass | 172.1212 g/mol | PubChem |
Biological Function and Signaling Pathways
This compound has been identified as a modulator of key cellular signaling pathways, particularly those involved in cell proliferation and lymphocyte activation. Its primary recognized function is the suppression of c-myc expression, a proto-oncogene that plays a critical role in cell growth and division.
Inhibition of B-Lymphocyte Activation and c-myc Expression
Research has demonstrated that this compound can inhibit the activation of human B-lymphocytes. This inhibition is associated with a significant reduction in the expression of the c-myc oncogene. The activation of B-cells, for instance by anti-IgM, leads to a rapid and substantial increase in c-myc levels. This compound has been shown to suppress this induction of c-myc, thereby halting the progression of B-cell activation. This suggests a potential regulatory role for this compound and other diacetylated polyamines in B-cell function and immune responses.
Below is a diagram illustrating the proposed signaling pathway for B-cell activation and the inhibitory effect of this compound.
Caption: B-Cell activation pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of N,N'-Diacetylputrescine
This protocol describes the acetylation of putrescine (1,4-diaminobutane) using acetic anhydride.
Materials:
-
Putrescine (1,4-diaminobutane)
-
Acetic anhydride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve putrescine in dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (2.2 equivalents) to the solution using a dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity solid.[2][3][4][5][6]
Materials:
-
Crude this compound
-
Ethanol or ethyl acetate (recrystallization solvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or ethyl acetate to dissolve the solid completely.[4]
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.[2][3][4][6]
-
Further cool the flask in an ice bath to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3][4][6]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Analysis by HPLC-MS
This protocol outlines a general approach for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][7][8][9]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound standard
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition. For biological samples, a protein precipitation and/or solid-phase extraction may be necessary.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, and the percentage of mobile phase B would be increased over time to elute the analyte. An example gradient is: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (ESI in positive ion mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]+ ion of this compound (m/z 173.13) or Multiple Reaction Monitoring (MRM) for quantitative analysis (requires optimization of precursor and product ions).
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Quantification: Create a calibration curve using known concentrations of the this compound standard to quantify the analyte in the samples.
The workflow for a typical quantitative analysis is depicted below.
Caption: Workflow for quantitative analysis of this compound by HPLC-MS.
Conclusion
This compound is a biologically active molecule with significant potential for further investigation, particularly in the fields of immunology and oncology. Its ability to modulate the c-myc signaling pathway highlights its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and quantify this compound, enabling more in-depth studies into its mechanism of action and physiological roles. Further research is warranted to fully elucidate the signaling networks regulated by this compound and to explore its therapeutic applications.
References
- 1. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scirp.org [scirp.org]
- 8. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
Diacetylputrescine: A Technical Overview of its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylputrescine, a diacetylated derivative of the biogenic amine putrescine, is an endogenous metabolite increasingly recognized for its role in polyamine homeostasis. The acetylation of polyamines like putrescine is a critical regulatory mechanism that neutralizes their positive charges, thereby altering their interactions with anionic macromolecules such as DNA, RNA, and proteins. This modification is a key step in the catabolism and excretion of polyamines, preventing their toxic accumulation and maintaining cellular health. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.
Natural Occurrence and Biosynthesis
This compound is formed through the enzymatic acetylation of putrescine. Putrescine itself is synthesized from the amino acids ornithine or arginine via decarboxylation reactions. The subsequent acetylation of putrescine to monoacetylputrescine and then to this compound is catalyzed by N-acetyltransferases. In bacteria such as E. coli, the enzyme spermidine N-acetyltransferase (SpeG) is known to acetylate spermidine and spermine, and similar enzymes are responsible for the acetylation of putrescine.
While extensive quantitative data on this compound in various natural sources remains an area of active research, its precursor, putrescine, is known to be present in a variety of organisms and food products. For instance, certain lactic acid bacteria isolated from fermented foods have been shown to produce putrescine. The concentration of putrescine can vary significantly, with some strains producing up to 170 µM in culture supernatants. The presence of putrescine in these sources suggests the potential for the formation of this compound.
Table 1: Occurrence of Putrescine in Various Sources
| Source Category | Specific Example | Organism/Matrix | Concentration of Putrescine |
| Fermented Foods | Kabura-zushi | Latilactobacillus curvatus KP 3-4 (in culture) | Up to 170 µM[1] |
| Human Biological Fluids | Urine | Human | 0.827 +/- 0.615 umol/mmol creatinine (for N-Acetylputrescine)[2] |
Note: Data for this compound is currently limited; this table provides data for its precursor, putrescine, and its mono-acetylated form to indicate potential areas of occurrence.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated from the amino acids arginine or ornithine, which are converted to putrescine. Putrescine then undergoes a two-step acetylation process.
Caption: Biosynthesis of this compound from Arginine/Ornithine.
Experimental Protocols for Analysis
The accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.
Sample Preparation Workflow
A generalized workflow for the extraction and preparation of this compound from biological samples for analysis is outlined below.
References
Diacetylputrescine's Role in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylputrescine, a diacetylated derivative of the polyamine putrescine, is emerging as a significant modulator of gene expression with potential therapeutic applications. As a product of the polyamine catabolic pathway, its cellular levels are intrinsically linked to the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's role in gene regulation, focusing on its impact on oncogene expression. It includes available quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation.[1][2] The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport.[2][3] The acetylation of polyamines, a critical step in their catabolism, is primarily catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[4][5] This process not only neutralizes the positive charges of polyamines, altering their interactions with macromolecules like DNA and RNA, but also generates acetylated derivatives, including this compound.[2]
Recent studies have highlighted the role of these acetylated polyamines in regulating gene expression, with this compound demonstrating a notable ability to suppress the expression of key oncogenes, such as c-myc.[3] This finding has significant implications for cancer therapy and drug development, as c-myc is a master transcriptional regulator that is deregulated in a vast number of human cancers.[6][7][8] This guide will delve into the molecular mechanisms, experimental evidence, and methodologies related to this compound's influence on gene expression.
Quantitative Data on Gene Expression Modulation
The primary quantitative data available for this compound's effect on gene expression comes from studies on the c-myc oncogene in human B-lymphocytes.
| Compound | Cell Type | Target Gene | Inducing Agent | Concentration | Effect on Gene Expression | Reference |
| This compound (TMBA) | Human B-lymphocytes | c-myc | anti-IgM | 3 mM | >90% inhibition of induction | [9] |
| Hexamethylenebisacetamide (HMBA) | Human B-lymphocytes | c-myc | anti-IgM | 3 mM | >90% inhibition of induction | [9] |
Further transcriptomic or microarray studies to identify a broader range of genes regulated by this compound are not publicly available at this time.
Signaling and Metabolic Pathways
The role of this compound in gene expression is intrinsically linked to the polyamine metabolic pathway. The enzyme SSAT is a central player, and its activity dictates the levels of acetylated polyamines.
Polyamine Metabolic Pathway
The following diagram illustrates the biosynthesis and catabolism of polyamines, highlighting the formation of this compound.
Caption: Polyamine Metabolism and this compound Formation.
Hypothetical Signaling Pathway for c-myc Regulation by this compound
Based on the available data, a potential mechanism for this compound-mediated suppression of c-myc involves the modulation of transcription factors or epigenetic modifications. The following diagram proposes a hypothetical signaling cascade.
Caption: Hypothetical c-myc Regulation by this compound.
It is important to note that the direct molecular targets of this compound leading to c-myc suppression have not been fully elucidated. While there is speculation about its potential role as a histone deacetylase (HDAC) inhibitor, direct experimental evidence is currently lacking.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on gene expression.
Analysis of c-myc Expression in B-lymphocytes
This protocol is based on the study by Luk and Canellakis (1990) which demonstrated the inhibition of c-myc expression by this compound.[9]
Objective: To determine the effect of this compound on c-myc mRNA levels in activated human B-lymphocytes.
Materials:
-
Human B-lymphocytes
-
RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin, and streptomycin
-
Anti-IgM antibody (for B-cell activation)
-
This compound (TMBA)
-
Trizol reagent (or similar for RNA extraction)
-
Formaldehyde, agarose, MOPS buffer (for Northern blot)
-
³²P-labeled c-myc probe
-
Phosphorimager or X-ray film
Procedure:
-
Cell Culture and Activation:
-
Culture human B-lymphocytes in RPMI 1640 medium at a density of 1 x 10⁶ cells/mL.
-
Induce activation by adding anti-IgM antibody to the culture medium at a predetermined optimal concentration.
-
-
Treatment:
-
Simultaneously with activation, treat cells with 3 mM this compound. Include an untreated activated control and a non-activated control.
-
Incubate the cells for 2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
RNA Extraction:
-
Harvest the cells by centrifugation.
-
Extract total RNA using Trizol reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
Northern Blot Analysis:
-
Separate 10-20 µg of total RNA per lane on a formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane and UV crosslink.
-
Prehybridize the membrane in a suitable hybridization buffer.
-
Hybridize the membrane overnight with a ³²P-labeled c-myc probe.
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Visualize the c-myc mRNA band using a phosphorimager or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the intensity of the c-myc band and normalize to a housekeeping gene (e.g., GAPDH) to control for loading differences.
-
Calculate the percentage inhibition of c-myc induction in the this compound-treated sample compared to the activated, untreated control.
-
Caption: Northern Blot Workflow for c-myc Expression Analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
While the original study used Northern blotting, qRT-PCR is a more modern, sensitive, and high-throughput method for quantifying gene expression.
Objective: To quantify the relative expression of target genes in response to this compound treatment.
Materials:
-
High-quality total RNA from treated and control cells
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for the gene of interest (e.g., c-myc) and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or probe-based qPCR master mix
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension) on a qPCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.
-
Caption: Quantitative RT-PCR Workflow for Gene Expression.
Future Directions and Drug Development Implications
The ability of this compound to suppress c-myc expression presents a compelling avenue for anticancer drug development. However, several key areas require further investigation:
-
Broad-Spectrum Gene Regulation: High-throughput transcriptomic studies are needed to identify the full spectrum of genes regulated by this compound. This will provide a more comprehensive understanding of its cellular effects and potential off-target impacts.
-
Mechanism of Action: Elucidating the direct molecular targets of this compound is crucial. Investigating its potential as an HDAC inhibitor or its interaction with specific kinases or transcription factors will be critical for rational drug design.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help in identifying more potent and specific inhibitors of oncogene expression.
Conclusion
This compound, a product of polyamine catabolism, demonstrates significant potential as a regulator of gene expression, particularly in the context of oncogenesis. Its ability to potently suppress the expression of the c-myc oncogene underscores its therapeutic promise. This guide has summarized the available quantitative data, provided detailed experimental protocols for its study, and outlined the relevant biochemical pathways. Further research into its broader effects on the transcriptome and its precise molecular mechanisms of action will be instrumental in harnessing the full potential of this compound and its analogs in the development of novel therapeutics.
References
- 1. Subtype‐specific transcription factors affect polyamine metabolism and the tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. citeab.com [citeab.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Advanced Analysis of Gene Expression Microarray Data | Semantic Scholar [semanticscholar.org]
- 9. This compound and its analog suppress c-myc expression and activation of human B-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Diacetylputrescine in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacetylputrescine is a fully acetylated derivative of the biogenic amine putrescine. The acetylation of polyamines like putrescine is a critical process in their metabolism, playing a key role in maintaining cellular homeostasis. This process is primarily catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). The resulting acetylated polyamines are then typically either excreted from the cell or further metabolized by polyamine oxidase (PAO). Aberrant polyamine metabolism has been implicated in various diseases, including cancer, making the accurate quantification of polyamines and their acetylated metabolites, such as this compound, a valuable tool in biomedical research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound standard
-
This compound-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of internal standard solution (this compound-d8, 1 µg/mL in 50% methanol).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 95 1.0 95 5.0 50 5.1 95 | 7.0 | 95 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the MRM transitions and hypothetical validation data for the quantification of this compound.
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 173.1 | 113.1 | 100 | 25 | 15 |
| This compound (Qualifier) | 173.1 | 70.1 | 100 | 25 | 20 |
| This compound-d8 (IS) | 181.2 | 121.1 | 100 | 25 | 15 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Accuracy (% Bias) | |
| - Intra-day | ± 15% |
| - Inter-day | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Detection of Diacetylputrescine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylputrescine (N,N'-diacetyl-1,4-butanediamine) is an acetylated derivative of the biogenic amine putrescine. Polyamines and their acetylated metabolites are of significant interest in biomedical research, particularly in oncology, as their urinary concentrations can be indicative of cellular proliferation and metabolic activity. Elevated levels of acetylated polyamines, including this compound, have been associated with various pathological conditions, most notably cancer. Accurate and robust methods for the quantification of this compound in urine are crucial for its evaluation as a potential biomarker for disease diagnosis, prognosis, and monitoring therapeutic response.
These application notes provide detailed protocols for the detection and quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Table 1: Representative Urinary Concentrations of Diacetylated Polyamines
| Analyte | Population | Concentration (nmol/g creatinine) | Source |
| N¹,N¹²-Diacetylspermine | Healthy Females (Median) | 149 | [1] |
| N¹,N¹²-Diacetylspermine | Healthy Females (95th Percentile) | 305 | [1] |
| N¹,N¹²-Diacetylspermine | Healthy Males (Median) | 100 | [1] |
| N¹,N¹²-Diacetylspermine | Healthy Males (95th Percentile) | 192 | [1] |
| Diacetylpolyamines | Cancer Patients | Significantly Elevated vs. Healthy Controls | [2] |
Note: The quantitative values presented are for N¹,N¹²-diacetylspermine and are intended to be representative of a diacetylated polyamine. The trend of significant elevation in cancer patients is well-documented for various diacetylated polyamines.
Metabolic Pathway of this compound
The formation of this compound is a result of the metabolic pathway of polyamines. Putrescine is acetylated by the enzyme spermidine/spermine N¹-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA. This can occur sequentially to form monoacetylputrescine and subsequently this compound.
Experimental Workflow
The general workflow for the analysis of this compound in urine involves sample collection, preparation, and analysis by either LC-MS/MS or GC-MS.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous analysis of free, mono-, and diacetylated polyamines in human urine.
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound internal standard (IS)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges
-
Urine collection containers
2. Sample Preparation
-
Collect 24-hour or spot urine samples and store them at -80°C until analysis.
-
Thaw urine samples at room temperature and centrifuge at 4000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the deuterated internal standard solution.
-
Dilute the sample with 890 µL of water.
-
Condition a SAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Collect the flow-through, which contains the polyamines.
-
The eluate is ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% HFBA in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5-50% B
-
8-10 min: 50-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of the standard)
-
This compound-d8 (IS): Precursor ion > Product ion (specific m/z values to be determined by infusion of the standard)
-
4. Quantification
-
Generate a calibration curve using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., synthetic urine or water) and a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Detection of this compound by GC-MS
This protocol outlines a general procedure for the analysis of this compound by GC-MS, which requires a derivatization step to increase the volatility of the analyte.
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or Pentafluoropropionic anhydride - PFPA)
-
Extraction solvent (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
Urine collection containers
2. Sample Preparation and Derivatization
-
Collect and store urine samples as described in Protocol 1.
-
Thaw and centrifuge the urine samples.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of urine supernatant, add the internal standard.
-
Adjust the pH to >11 with NaOH.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction twice more and combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
3. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS System: Mass selective detector
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
Select characteristic ions for this compound derivative and the internal standard derivative for SIM mode.
-
4. Data Analysis
-
Identify the this compound derivative peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with derivatized standards, similar to the LC-MS/MS method.
-
Normalize the results to urinary creatinine concentration.
References
Application Notes and Protocols: Urinary Acetylated Polyamines as Potential Biomarkers for Chronic Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pancreatitis is a progressive inflammatory disease of the pancreas, leading to irreversible morphological changes and impairment of both exocrine and endocrine functions. The diagnosis of chronic pancreatitis, particularly in its early stages, can be challenging. While imaging techniques and functional tests are the current standards, there is a clear need for sensitive and specific biomarkers for early detection, disease stratification, and monitoring of therapeutic interventions.
Recent metabolomic studies have highlighted the potential of polyamines and their derivatives as biomarkers for various diseases, including cancer. Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. Their metabolism is often dysregulated in inflammatory and neoplastic conditions. While diacetylputrescine itself has not been established as a specific biomarker for chronic pancreatitis in the current scientific literature, a growing body of evidence suggests that the broader panel of urinary acetylated polyamines is altered in patients with chronic pancreatitis compared to healthy individuals. This document provides an overview of the quantitative data, experimental protocols for analysis, and the underlying metabolic pathways.
Quantitative Data
A study by J. Pääkkönen et al. investigated the urinary concentrations of a panel of 14 polyamines in patients with pancreatic cancer, acute pancreatitis, chronic pancreatitis, and healthy controls. The results indicated that a combination of specific acetylated polyamines could distinguish chronic pancreatitis patients from the control group with a high degree of accuracy. The following table summarizes the key findings for the most relevant biomarkers.
| Biomarker | Chronic Pancreatitis (μmol/g Creatinine) | Healthy Controls (μmol/g Creatinine) |
| Acetylputrescine | Data not explicitly provided in the abstract | Data not explicitly provided in the abstract |
| Diacetylspermidine | Data not explicitly provided in the abstract | Data not explicitly provided in the abstract |
| This compound | Data not explicitly provided in the abstract | Data not explicitly provided in the abstract |
Note: While the study demonstrated a statistically significant difference, the specific mean or median concentration values for each group were not detailed in the readily available abstract. The combination of acetylputrescine, diacetylspermidine, and this compound was shown to distinguish chronic pancreatitis from controls with a sensitivity of 98%, a specificity of 71%, and an AUC of 0.93.[1]
Signaling Pathways and Experimental Workflows
Polyamine Metabolism Pathway
The following diagram illustrates the key steps in the biosynthesis and catabolism of polyamines. In chronic pancreatitis, alterations in the activity of enzymes such as ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT1) can lead to changes in the cellular and urinary concentrations of polyamines and their acetylated derivatives.
Caption: Simplified polyamine metabolism pathway.
Experimental Workflow for Urinary Polyamine Analysis
The following diagram outlines the major steps involved in the quantification of acetylated polyamines in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: LC-MS/MS workflow for urinary polyamines.
Experimental Protocols
Protocol for Quantification of Urinary Acetylated Polyamines by LC-MS/MS
This protocol is a composite based on established methods for polyamine analysis in biological fluids.
1. Materials and Reagents
-
Urine collection containers
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
C18 reverse-phase LC column
-
Analytical standards for acetylputrescine, diacetylspermidine, diacetylspermine, and other polyamines of interest
-
Stable isotope-labeled internal standards (e.g., deuterated polyamines)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Isobutyl chloroformate (for derivatization)
-
Sodium borate buffer
-
Diethyl ether
-
Ultrapure water
2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
To 100 µL of urine supernatant, add the internal standard mixture.
-
Add sodium borate buffer to adjust the pH to ~9.0.
-
Add isobutyl chloroformate for derivatization and vortex immediately for 1 minute.
-
Perform liquid-liquid extraction by adding diethyl ether, vortexing, and centrifuging to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 10 mM ammonium formate in water
-
Mobile Phase B: 0.1% Formic acid and 10 mM ammonium formate in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: ~5.5 kV
-
Source Temperature: ~325°C
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
-
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for each analyte and internal standard.
-
Calculate the peak area ratios of the analytes to their corresponding internal standards.
-
Generate a calibration curve using the analytical standards of known concentrations.
-
Quantify the concentration of each polyamine in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the urinary polyamine concentrations to the urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The analysis of urinary acetylated polyamines presents a promising, non-invasive approach for the development of novel biomarkers for chronic pancreatitis. While this compound is not a standalone biomarker, its inclusion in a broader panel of polyamines warrants further investigation. The methodologies outlined in this document provide a framework for researchers and drug development professionals to explore the potential of these molecules in improving the diagnosis and management of chronic pancreatitis. Further validation in larger, prospective cohorts is necessary to establish the clinical utility of a urinary polyamine signature for this debilitating disease.
References
Application Notes and Protocols: Diacetylputrescine as a Biomarker for Gram-Negative Bloodstream Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bloodstream infections (BSI) pose a significant global health threat, with gram-negative bacteria being a major cause of morbidity and mortality, especially with the rise of antimicrobial resistance.[1] Early and accurate diagnosis is critical for improving patient outcomes. Recent metabolomic studies have identified N-acetylputrescine, a derivative of diacetylputrescine, as a promising biomarker for identifying gram-negative BSI.[2][3] This document provides detailed application notes and protocols for the utilization of N-acetylputrescine as a diagnostic and prognostic marker for gram-negative BSI.
Elevated levels of N-acetylputrescine in plasma have been strongly associated with gram-negative bacteremia and are correlated with worse clinical outcomes.[2][3] The biosynthesis of N-acetylputrescine in gram-negative bacteria is primarily carried out by the enzyme spermidine/putrescine N-acetyltransferase (SpeG), which acetylates putrescine.[2][4][5] This metabolic pathway is largely absent or operates with significantly lower efficiency for putrescine in humans, making N-acetylputrescine a specific indicator of bacterial metabolic activity during infection.[2]
Data Presentation
While direct comparative studies providing precise mean concentrations of N-acetylputrescine across different BSI etiologies and healthy individuals are limited in the reviewed literature, the available data strongly indicates a significant elevation in patients with gram-negative BSI. The following table summarizes the qualitative and semi-quantitative findings from studies on N-acetylputrescine levels in human plasma.
| Cohort | N-Acetylputrescine Plasma Levels | Key Findings | Reference |
| Gram-Negative BSI Patients | Significantly Elevated | Levels are the most significantly different when compared to control groups. Higher levels are associated with increased disease severity and worse clinical outcomes. | [2][3] |
| Gram-Positive BSI Patients | Not Significantly Elevated | Studies on lipoprotein concentrations in bacteremia did not show significant differences between gram-negative and gram-positive infections, suggesting other metabolic markers like N-acetylputrescine could be more specific. | [6] |
| Healthy Controls | Baseline/Low Levels | Circulating levels of N-acetylputrescine in healthy individuals are generally low. | [7] |
Signaling Pathways and Experimental Workflows
Biosynthesis of N-Acetylputrescine in Gram-Negative Bacteria
The production of N-acetylputrescine in gram-negative bacteria such as E. coli begins with the synthesis of putrescine from either arginine or ornithine. The key step for the biomarker is the subsequent acetylation of putrescine by the enzyme SpeG.
Experimental Workflow for N-Acetylputrescine Quantification
The following diagram outlines the major steps for the quantification of N-acetylputrescine from patient plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Plasma Sample Preparation for N-Acetylputrescine Analysis
Objective: To extract and derivatize N-acetylputrescine from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (ACN), LC-MS grade
-
Isobutyl chloroformate
-
Pyridine
-
Internal Standard (IS) solution (e.g., deuterated N-acetylputrescine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new microcentrifuge tube.
-
Derivatization:
-
Add 50 µL of a 5% pyridine in water solution to the supernatant.
-
Add 10 µL of isobutyl chloroformate.
-
Vortex immediately for 1 minute.
-
Incubate at 35°C for 15 minutes.[8]
-
-
Extraction:
-
Add 500 µL of diethyl ether and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of N-Acetylputrescine
Objective: To quantify the concentration of derivatized N-acetylputrescine using a triple quadrupole mass spectrometer.
Instrumentation and Columns:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (for isobutyl chloroformate derivative):
-
The exact m/z values for the precursor and product ions of derivatized N-acetylputrescine and the internal standard need to be determined by infusion and optimization on the specific mass spectrometer used. As a starting point, the fragmentation pattern of similar derivatized polyamines can be consulted.[9]
-
-
Optimization: Optimize collision energy (CE) and declustering potential (DP) for each MRM transition to maximize signal intensity.
Quantification:
-
Generate a calibration curve using known concentrations of N-acetylputrescine standard prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of N-acetylputrescine in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
The detection and quantification of N-acetylputrescine in plasma samples hold significant promise as a valuable tool for the early and specific diagnosis of gram-negative bloodstream infections. The protocols outlined in this document provide a framework for researchers and clinicians to implement this biomarker in their studies and, potentially, in future clinical diagnostics. Further validation and establishment of definitive concentration cut-offs in larger patient cohorts are warranted to fully realize the clinical utility of this compound and its derivatives as biomarkers for gram-negative BSI.
References
- 1. Pathogenesis of Gram-Negative Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of putrescine production through the arginine decarboxylase pathway in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of bacteremia on lipoprotein concentrations and patient’s outcome: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Diacetylputrescine in Cancer Research: A Focus on Immunomodulation
Application Notes
Diacetylputrescine (DAP), also known as N,N'-diacetylputrescine or tetramethylenebisacetamide, has been investigated in cancer research primarily for its role as an immunomodulating agent.[1] Unlike conventional chemotherapeutic agents that directly target and kill cancer cells, DAP's principal mechanism of antitumor activity appears to be indirect, mediated through the potentiation of the host's innate immune system. Specifically, research has highlighted its ability to enhance the cytotoxic activity of Natural Killer (NK) cells.[1]
DAP is also recognized as an inducer of cellular differentiation, a therapeutic strategy that aims to coax cancer cells into a more mature, less proliferative state.[1][2][3] However, the predominant focus of existing research has been on its immunomodulatory effects.
The primary application of this compound in a research setting is as a tool to investigate the role of NK cells in tumor immunity and to explore therapeutic strategies that involve the enhancement of NK cell function. Its in vivo efficacy has been demonstrated in murine tumor models, where it has been shown to increase survival and reduce metastasis.[1]
Mechanism of Action
The antitumor activity of this compound is, at least in part, mediated by Natural Killer (NK) cells.[1] In vivo administration of DAP leads to an increase in the frequency of asialo-GM1-positive splenocytes, a marker for NK cells in mice.[1] This is accompanied by a significant enhancement of the cytolytic activity of these NK cells against susceptible tumor target cells.[1] The antitumor effects of DAP are abrogated in NK cell-deficient mice, further solidifying the crucial role of NK cells in its mechanism of action.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Effect of this compound on NK Cell Activity
| Parameter | Treatment Group | Control Group | Fold Change/Increase | Reference |
| Cytolytic Activity vs. YAC-1 & MCA-38 cells | DAP (100 mg/kg, single i.p. injection) | Vehicle | 2- to 3-fold | [1] |
| Frequency of asialo-GM1+ splenocytes | DAP (100 mg/kg) | Vehicle | 15% | 5% |
Table 2: In Vivo Antitumor Efficacy of this compound in MCA-38 Tumor Model
| Parameter | Treatment Group | Control Group | % Increase/Effect | Reference |
| Survival Time (i.p. tumor injection) | DAP | Vehicle | 37% increase | [1] |
| Cure Rate (i.p. tumor injection) | DAP | Vehicle | 10% of animals cured | [1] |
| Hepatic Metastases (intrasplenic tumor injection) | DAP | Vehicle | Reduced number and size | [1] |
Experimental Protocols
The following are example protocols based on the methodologies described in the cited research and standard laboratory practices.
Protocol 1: In Vivo Assessment of NK Cell Activity Enhancement
This protocol describes a method to assess the enhancement of NK cell cytotoxic activity following in vivo administration of this compound.
Materials:
-
This compound (DAP)
-
Vehicle control (e.g., sterile saline)
-
C57BL/6 mice
-
YAC-1 or MCA-38 tumor cells (target cells)
-
RPMI 1640 medium supplemented with 10% FBS
-
Sodium Chromate (51Cr)
-
Gamma counter
Procedure:
-
Animal Treatment:
-
Administer a single intraperitoneal (i.p.) injection of this compound (100 mg/kg) to the treatment group of mice.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Effector Cell Preparation:
-
Three days post-injection, humanely euthanize the mice and aseptically harvest the spleens.
-
Prepare single-cell suspensions of splenocytes in RPMI 1640 medium. These will serve as the effector cells.
-
-
Target Cell Preparation:
-
Culture YAC-1 or MCA-38 cells in appropriate conditions.
-
Label the target cells with 51Cr by incubating them with Sodium Chromate for 1-2 hours at 37°C.
-
Wash the labeled cells multiple times to remove excess 51Cr.
-
-
Cytotoxicity Assay (Chromium Release Assay):
-
Plate the 51Cr-labeled target cells at a constant number (e.g., 1 x 10^4 cells/well) in a 96-well U-bottom plate.
-
Add the splenocyte effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Prepare control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Compare the % specific lysis between the DAP-treated and vehicle-treated groups.
-
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure to evaluate the in vivo antitumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
This compound (DAP)
-
Vehicle control
-
C57BL/6 mice
-
MCA-38 colon adenocarcinoma cells
-
Cell culture medium and reagents
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Inject MCA-38 cells (e.g., 1 x 10^6 cells) intraperitoneally into a cohort of mice.
-
-
Treatment Regimen:
-
Begin treatment with this compound (e.g., daily or every other day i.p. injections) at a predetermined dose.
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of tumor burden and overall health.
-
Record survival data for both groups.
-
The primary endpoint is typically survival, with a pre-defined humane endpoint based on tumor burden or clinical signs.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves for each group.
-
Compare the median survival time between the DAP-treated and vehicle-treated groups using a log-rank test.
-
Note the percentage of tumor-free survivors (cures) in each group at the end of the study.
-
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific experimental needs and institutional guidelines for animal care and use.
References
- 1. Potentiation of natural killer cell activity and tumor immunity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation: a suitable strategy for cancer chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation therapy: a promising strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Diacetylputrescine's Role in Modulating Immune Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylputrescine (DAP), a polyamine derivative, has demonstrated significant immunomodulatory properties. This document provides a comprehensive overview of its effects on various immune cells, summarizes key quantitative data, and offers detailed protocols for relevant experimental assays. The information presented is intended to guide researchers in studying the mechanisms of action of this compound and to support its potential development as a therapeutic agent.
Data Summary
The following tables summarize the key quantitative findings on the immunomodulatory effects of this compound.
Table 1: Effect of this compound on B Lymphocyte Activation
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| c-myc Oncogene Expression | Activated Human B-Lymphocytes | This compound (as TMBA) | 3 mM | >90% inhibition | [1] |
| B-Cell Activation | Activated Human B-Lymphocytes | This compound (as TMBA) | 3 mM | >90% inhibition | [1] |
Table 2: Effect of this compound on Natural Killer (NK) Cell Activity
| Parameter | Animal Model | Treatment | Dosage | Result | Reference |
| Cytolytic Activity | Mice | Single i.p. injection of DAP | 100 mg/kg | 2- to 3-fold enhancement | |
| asialo-GM1-positive Splenocytes | Mice | Single i.p. injection of DAP | 100 mg/kg | Increase from 5% to 15% |
Signaling Pathways
This compound has been shown to significantly inhibit the expression of the c-myc oncogene, a critical regulator of cell proliferation and survival.[1] The c-myc gene is known to be regulated by major immune signaling pathways, including the NF-κB and MAPK pathways. While direct studies on the effect of this compound on these pathways are currently limited, its profound impact on a key downstream target suggests a potential upstream regulatory role. Further research is warranted to elucidate the precise molecular interactions of this compound with components of the NF-κB and MAPK signaling cascades.
Caption: Proposed mechanism of this compound's immunomodulatory effects.
Experimental Protocols
B Lymphocyte Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of activated human B lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human B Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-IgM antibody (for B cell activation)
-
This compound (DAP)
-
[³H]-Thymidine or non-radioactive proliferation assay kit (e.g., MTT, WST-1)
-
96-well flat-bottom culture plates
-
Liquid scintillation counter (for [³H]-Thymidine) or microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for B cells using the RosetteSep™ Human B Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Resuspend purified B cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations (e.g., 0.1, 1, 3, 10 mM) in complete RPMI 1640 medium. Add 50 µL of the DAP dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding solvent concentration.
-
Add 50 µL of anti-IgM antibody (at a pre-determined optimal concentration for B cell activation) to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For [³H]-Thymidine incorporation: 18 hours prior to harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.
-
For non-radioactive assays: Follow the manufacturer's protocol for the chosen proliferation assay kit. This typically involves adding the reagent for the last 4 hours of incubation and then measuring absorbance on a microplate reader.
-
Calculate the percentage of inhibition of proliferation for each DAP concentration compared to the activated control.
Caption: Workflow for B lymphocyte proliferation assay with this compound.
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol outlines a method to evaluate the effect of this compound on the cytotoxic activity of NK cells against a target cancer cell line.
Materials:
-
Mouse splenocytes (from control and DAP-treated mice) or purified human NK cells
-
YAC-1 or K562 target cells (NK-sensitive cell lines)
-
RPMI 1640 medium with 10% FBS
-
This compound (for in vivo treatment)
-
Calcein-AM or other suitable cell viability dye
-
96-well U-bottom plates
-
Fluorescence microplate reader
Procedure:
In Vivo Treatment (Mouse Model):
-
Administer a single intraperitoneal (i.p.) injection of this compound (100 mg/kg) or vehicle control to mice.
-
After 3 days, euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions of splenocytes by mechanical disruption and red blood cell lysis.
-
Resuspend the splenocytes (effector cells) in complete RPMI 1640 medium.
Cytotoxicity Assay:
-
Label the target cells (YAC-1 or K562) with Calcein-AM according to the manufacturer's protocol.
-
Wash and resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL.
-
Plate 100 µL of the labeled target cells into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of the effector cells (splenocytes) to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
For control wells, add 100 µL of medium alone (spontaneous release) or 100 µL of 2% Triton X-100 (maximum release) to target cells.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 hours.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caption: Workflow for NK cell cytotoxicity assay following in vivo this compound treatment.
Conclusion and Future Directions
This compound demonstrates potent immunomodulatory activities, including the inhibition of B lymphocyte proliferation and the enhancement of NK cell-mediated cytotoxicity. Its ability to suppress c-myc expression suggests a potential mechanism of action involving the modulation of key signaling pathways such as NF-κB and MAPK. The protocols provided herein offer a framework for further investigation into the precise molecular targets and therapeutic potential of this compound in immune-related disorders and cancer immunotherapy. Future research should focus on directly assessing the impact of this compound on the activation and downstream signaling of the NF-κB and MAPK pathways to fully elucidate its mechanism of immune modulation.
References
Application Notes and Protocols: Chemical Synthesis of Diacetylputrescine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of diacetylputrescine, also known as N,N'-diacetyl-1,4-butanediamine. This compound is a valuable compound for various research applications, including its role as a biomarker and its involvement in metabolic pathways. The following protocol is based on the well-established method of amine acetylation using acetic anhydride. This application note includes a detailed experimental procedure, a summary of key quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is the diacetylated derivative of putrescine, a biogenic diamine. The acetylation of polyamines is a critical biological process, and the presence of this compound in biological fluids is of interest in various fields of medical research. This document outlines a straightforward and efficient laboratory-scale chemical synthesis of this compound, making it accessible for researchers who require this compound for their studies. The protocol employs the common and effective acetylation agent, acetic anhydride.
Data Presentation
The successful synthesis of this compound can be confirmed by various analytical techniques. The expected quantitative data for the final product are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 134-136 °C |
| Purity (by TLC) | >95% |
| Theoretical Yield | Based on starting amount of putrescine |
Experimental Protocol
This protocol describes the synthesis of this compound from putrescine (1,4-diaminobutane) using acetic anhydride.
Materials:
-
Putrescine (1,4-diaminobutane)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve putrescine (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per mmol of putrescine) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution in an ice bath to 0°C. To this stirring solution, add acetic anhydride (2.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the pyridine.
-
Wash the organic layer with water, followed by a saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Visualizations
Diagram 1: Chemical Synthesis Workflow of this compound
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.
Application Note: HPLC Analysis of Diacetylputrescine and Other Polyamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine, spermine, and their acetylated derivatives like diacetylputrescine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Dysregulation of polyamine metabolism is implicated in various diseases, including cancer, making the accurate quantification of these compounds in biological samples a critical aspect of biomedical research and drug development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection is a robust and widely adopted method for the analysis of polyamines due to its high sensitivity and specificity. This application note provides a detailed protocol for the simultaneous determination of this compound and other key polyamines in biological samples using pre-column derivatization followed by reversed-phase HPLC.
Polyamine Metabolism Pathway
The intricate regulation of cellular polyamine levels is maintained through a balance of biosynthesis, catabolism, and transport. The acetylation of polyamines is a key step in their catabolism and excretion.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the HPLC analysis of polyamines following derivatization. Please note that values for this compound are estimated based on the behavior of other acetylated polyamines, as specific literature data is limited.
| Analyte | Retention Time (min)* | Linearity Range (µM) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Putrescine | 12.2 | 1 - 50[1] | 0.1 | 0.5 |
| This compound | ~19.5** | 1 - 50 | ~0.5 | ~1.5 |
| Spermidine | 11.1 | 1 - 50[1] | 0.1 | 0.5 |
| Spermine | 14.1 | 1 - 50[1] | 0.1 | 0.5 |
| N1-Acetylspermidine | 17.6 | 1 - 50 | 0.2 | 0.8 |
*Retention times can vary significantly based on the specific HPLC system, column, and mobile phase composition. **Estimated retention time. This compound is more hydrophobic than putrescine and N1-acetylspermidine, thus a longer retention time is expected in reversed-phase chromatography.
Experimental Protocols
Sample Preparation from Biological Tissues
This protocol is optimized for the extraction of polyamines from animal tissues.
Materials:
-
Tissue sample (e.g., 50 mg)
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
1,6-Hexanediamine (internal standard), 1 mM solution
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.
-
Add 500 µL of ice-cold 0.4 M PCA and 10 µL of 1 mM 1,6-hexanediamine internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polyamines, and transfer it to a new microcentrifuge tube for derivatization.
Pre-column Derivatization with Dansyl Chloride
Dansyl chloride reacts with primary and secondary amino groups of polyamines to yield highly fluorescent derivatives.
Materials:
-
Polyamine extract (from step 1)
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium bicarbonate solution (pH ~8.5)
-
Proline solution (100 mg/mL in water)
-
Toluene
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
To 100 µL of the polyamine extract, add 200 µL of saturated sodium bicarbonate solution.
-
Add 400 µL of dansyl chloride solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.
-
Add 100 µL of proline solution to react with the excess dansyl chloride and vortex.
-
Incubate for an additional 30 minutes at 60°C.
-
Add 500 µL of toluene, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the dansylated polyamines and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC analysis.
HPLC Analysis
This section outlines the conditions for the separation and detection of dansylated polyamines.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 60% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 515 nm
-
Experimental Workflow
The overall workflow for the HPLC analysis of polyamines is depicted below.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound and other polyamines in biological samples using HPLC. The described methods, from sample preparation to derivatization and chromatographic separation, offer a reliable and sensitive approach for researchers in various fields. The provided quantitative data and workflows serve as a valuable resource for establishing and validating polyamine analysis in the laboratory.
References
Troubleshooting & Optimization
Overcoming matrix effects in Diacetylputrescine LC-MS analysis.
Welcome to the technical support center for the LC-MS analysis of diacetylputrescine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[2][3] Biological samples like plasma, urine, and tissue homogenates are complex matrices containing numerous endogenous components such as salts, lipids, and proteins that can interfere with the ionization of this compound.[1]
Q2: My this compound signal is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?
A2: Yes, inconsistent signal and poor reproducibility are hallmark signs of matrix effects.[3] The composition of biological matrices can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement for this compound in each injection. This variability undermines the accuracy and precision of the quantitative analysis.[4]
Q3: How can I determine if my this compound analysis is suffering from matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike experiment.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of a post-extraction spiked blank matrix sample at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. A value of recovery less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[3]
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A4: The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the most effective method to compensate for matrix effects.[3][5] A SIL internal standard, such as this compound-d8, is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Problem: You have confirmed significant ion suppression for this compound in your biological samples, leading to low sensitivity.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before injection.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode or cation-exchange SPE sorbent can be effective at retaining the analyte while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from matrix components based on its solubility in immiscible solvents.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components compared to SPE or LLE.
-
-
Improve Chromatographic Separation:
-
Adjust the gradient profile of your liquid chromatography method to better separate this compound from co-eluting matrix components.
-
Experiment with different stationary phases. A HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation for a polar compound like this compound compared to a standard C18 column.
-
-
Implement Stable Isotope Dilution:
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
| Step | Procedure |
| 1. Conditioning | Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. |
| 2. Loading | Load 500 µL of the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge. |
| 3. Washing | Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences. |
| 4. Elution | Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. |
| 5. Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase. |
Issue 2: Poor Peak Shape and Shifting Retention Times
Problem: The chromatographic peak for this compound is broad, tailing, or the retention time is not consistent across injections.
Troubleshooting Steps:
-
Assess Matrix Effects on Chromatography: High concentrations of matrix components can affect the interaction of the analyte with the stationary phase, leading to poor peak shape and retention time shifts.[2]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to reduce the amount of matrix components being injected.
-
Adjust Mobile Phase Composition:
-
Ensure the pH of the mobile phase is appropriate for the protonation state of this compound to achieve optimal retention and peak shape.
-
The sample diluent should be compatible with the initial mobile phase to avoid peak distortion.
-
Visualizing Workflows
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
Technical Support Center: Enhancing Diacetylputrescine Detection in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Diacetylputrescine detection in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or no signal for this compound in my plasma samples. What are the potential causes and solutions?
A1: Low signal intensity is a common challenge in the detection of low-abundance analytes like this compound in a complex matrix such as plasma. Several factors could contribute to this issue:
-
Suboptimal Sample Preparation: Inefficient protein removal or loss of the analyte during extraction can significantly reduce signal intensity.
-
Matrix Effects: Co-eluting endogenous components from plasma can suppress the ionization of this compound in the mass spectrometer's source.
-
Low Analyte Concentration: The endogenous levels of this compound in the plasma samples may be below the limit of detection of your current method.
-
Instrument Sensitivity: The mass spectrometer may not be tuned and calibrated for optimal sensitivity in the mass range of this compound.
Solutions to consider:
-
Optimize Sample Preparation: A simple and effective method is protein precipitation with a cold organic solvent like acetonitrile. Ensure complete precipitation and careful collection of the supernatant.
-
Mitigate Matrix Effects: Diluting the sample extract before injection can reduce the concentration of interfering matrix components.[1] Additionally, ensure optimal chromatographic separation to resolve this compound from suppressive matrix components.
-
Improve Instrument Response: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines. Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature) for this compound.
-
Consider Derivatization: Although this guide focuses on a direct injection method, derivatization can be employed to enhance the ionization efficiency and chromatographic retention of polyamines, thereby improving sensitivity.[2][3][4]
Q2: My results show poor reproducibility. What are the likely sources of variability?
A2: Poor reproducibility in quantitative analysis can stem from inconsistencies in sample handling and the analytical workflow. Key areas to investigate include:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure precise and consistent pipetting, vortexing, and incubation times for all samples. The use of an internal standard is crucial to correct for variability during sample preparation and injection.
-
Sample Stability: this compound may be susceptible to degradation in plasma if not handled and stored properly. It is crucial to minimize freeze-thaw cycles and to process samples promptly after thawing.
-
Chromatographic Issues: Fluctuations in retention time and peak shape can lead to inconsistent integration and, consequently, variable results. This can be caused by column degradation, inconsistent mobile phase preparation, or a poorly equilibrated system.
-
Mass Spectrometer Performance: Drifts in instrument sensitivity over the course of an analytical run can also contribute to poor reproducibility.
Solutions to consider:
-
Standardize Protocols: Use calibrated pipettes and follow a strict, standardized operating procedure for sample preparation.
-
Internal Standard Normalization: Employ a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound with similar ionization and chromatographic behavior can be used.
-
Monitor System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor retention time, peak shape, and instrument response.
-
Equilibrate the LC System: Ensure the column is fully equilibrated with the mobile phase before injecting any samples.
Q3: How can I assess and minimize matrix effects in my assay?
A3: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a significant challenge in plasma analysis.
Assessment of Matrix Effects:
A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.
Minimizing Matrix Effects:
-
Effective Sample Cleanup: The primary goal of sample preparation is to remove as much of the interfering matrix as possible while efficiently recovering the analyte. Protein precipitation is a good starting point, but for more complex matrices or lower analyte concentrations, solid-phase extraction (SPE) may be necessary.
-
Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and the regions where most matrix components elute (typically the early part of the chromatogram).
-
Dilution: As mentioned previously, diluting the final extract can be a simple and effective way to reduce the concentration of matrix components.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard will experience similar matrix effects as the analyte, allowing for accurate correction during quantification.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of acetylated polyamines in human plasma.[1][5]
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., N¹,N¹²-diacetylspermine-d8, as a structural analog)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase C18 or HSS PFP (Pentafluorophenyl), e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, hold for 1 min, ramp to 100% B over 1.2 min, hold for 0.8 min, return to initial conditions |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized by infusing a standard solution of this compound |
| Source Temperature | To be optimized (e.g., 150°C) |
| Desolvation Temperature | To be optimized (e.g., 400°C) |
4. Method Validation Parameters
The following table provides typical validation parameters for the analysis of acetylated polyamines in plasma, which can be used as a benchmark for a this compound assay.[1]
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0375 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
Visual Guides
Experimental Workflow
Caption: Overview of the this compound analysis workflow.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting guide for low signal intensity.
References
- 1. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of polyamines in human plasma by high-performance liquid chromatography coupled with Q-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 5. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Diacetylputrescine instability in biological samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with diacetylputrescine instability in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in biological research?
This compound is a diacetylated form of putrescine, a polyamine that plays a crucial role in cell growth, differentiation, and proliferation. The acetylation of polyamines like putrescine is a key metabolic process that regulates their intracellular concentrations and facilitates their excretion.[1] Elevated levels of acetylated polyamines, including this compound, have been associated with various physiological and pathological states, making them potential biomarkers in disease research and drug development.
Q2: What are the primary causes of this compound instability in biological samples?
The instability of this compound in biological samples can be attributed to two main factors:
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Enzymatic Degradation: The primary route of this compound metabolism in biological systems is through enzymatic activity. Enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) are involved in the acetylation of polyamines, while deacetylases can remove these acetyl groups, converting this compound back to monoacetylputrescine or putrescine.[1][2] This enzymatic activity can continue post-sample collection if not properly inhibited.
Q3: How can I minimize the degradation of this compound during sample collection and handling?
Proper sample handling from the moment of collection is critical. Key recommendations include:
-
Rapid Processing: Process collected samples (e.g., blood, urine) as quickly as possible to minimize the opportunity for enzymatic degradation.
-
Low Temperatures: Keep samples on ice during handling and processing.
-
Anticoagulant Choice: For blood samples, the choice of anticoagulant can be important. EDTA is a common choice for plasma preparation.
-
Immediate Freezing: After processing (e.g., centrifugation to obtain plasma), samples should be frozen immediately at -80°C if not being analyzed immediately.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Sample Collection and Storage
Problem: I am observing lower than expected concentrations of this compound in my plasma samples.
-
Possible Cause 1: Delayed Processing.
-
Troubleshooting: Ensure that blood samples are centrifuged to separate plasma within one hour of collection. Keep the samples on ice throughout this period.
-
-
Possible Cause 2: Improper Storage Temperature.
-
Troubleshooting: Verify that your freezer is maintaining a consistent temperature of -80°C. Avoid using frost-free freezers, as their temperature cycles can be detrimental to sample stability.
-
-
Possible Cause 3: Multiple Freeze-Thaw Cycles.
-
Troubleshooting: Aliquot your samples into smaller, single-use volumes after the initial processing. This prevents the need to thaw the entire sample for each analysis. It is a general best practice to minimize freeze-thaw cycles for biological samples.
-
Sample Preparation and Extraction
Problem: My analytical results for this compound are inconsistent and show poor reproducibility.
-
Possible Cause 1: Inefficient Protein Precipitation.
-
Troubleshooting: Ensure thorough mixing and appropriate incubation times when using protein precipitation agents like perchloric acid or organic solvents (e.g., acetonitrile, methanol). Incomplete protein removal can interfere with downstream analysis.
-
-
Possible Cause 2: Inconsistent Derivatization.
-
Troubleshooting: If using a derivatization step (e.g., with dansyl chloride) to enhance detection, ensure that the reaction conditions (pH, temperature, and time) are strictly controlled. Prepare fresh derivatization reagents for each batch of samples.
-
-
Possible Cause 3: Loss of Analyte During Extraction.
-
Troubleshooting: Optimize your liquid-liquid extraction or solid-phase extraction (SPE) protocol. Ensure that the pH of your sample is appropriate for the extraction method and that the chosen solvent is optimal for this compound recovery.
-
Analytical Measurement (LC-MS/MS)
Problem: I am experiencing poor peak shape and low signal intensity for this compound during LC-MS/MS analysis.
-
Possible Cause 1: Suboptimal Chromatographic Conditions.
-
Troubleshooting: Optimize the mobile phase composition and gradient to improve peak shape. The use of ion-pairing reagents can sometimes improve chromatography for polar molecules like polyamines, but they can also cause ion suppression and contaminate the MS system.
-
-
Possible Cause 2: Ion Suppression from Matrix Effects.
-
Troubleshooting: Dilute your sample extract to reduce the concentration of interfering matrix components. Incorporate a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in instrument response.
-
-
Possible Cause 3: Inappropriate Mass Spectrometry Settings.
-
Troubleshooting: Optimize the mass spectrometer parameters, including the precursor and product ion masses, collision energy, and ion source settings, to maximize the signal for this compound.
-
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited in the literature, the following table provides general guidelines for sample storage based on best practices for polyamine analysis.
| Storage Condition | Temperature | Maximum Recommended Duration | Notes |
| Short-term (Processing) | 2-8°C (on ice) | < 4 hours | Minimize time at this temperature before long-term storage. |
| Long-term | -80°C | Months to years | Aliquot to avoid freeze-thaw cycles. |
| Freeze-Thaw Cycles | N/A | Avoid if possible (limit to 1-2 cycles) | Repeated cycles can lead to degradation of many biomolecules. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Storage
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Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Initial Handling: Immediately place the collected blood tubes on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled cryovials. It is recommended to create multiple aliquots of smaller volumes to avoid freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard: Add an appropriate amount of a stable isotope-labeled this compound internal standard to each plasma sample.
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Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.
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Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
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Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully transfer the supernatant to a new tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in the initial mobile phase of your LC-MS/MS system.
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Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Diacetylputrescine Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for Diacetylputrescine in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2][3] These interfering components, which can be endogenous (e.g., salts, lipids, proteins) or exogenous (e.g., reagents, plasticizers), compete with this compound for ionization in the MS source, leading to a decreased signal and compromising the accuracy, precision, and sensitivity of the analysis.[1][3] Given that this compound is often analyzed in complex biological matrices like urine, plasma, or tissue, ion suppression is a significant challenge that needs to be addressed for reliable quantification.[4][5][6]
Q2: What are the common causes of ion suppression when analyzing this compound?
Several factors can contribute to ion suppression during the LC-MS/MS analysis of this compound:
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Matrix Effects: Biological samples are complex mixtures containing numerous endogenous compounds. If these matrix components co-elute with this compound, they can interfere with its ionization.[2]
-
Sample Preparation Reagents: Reagents used during sample preparation, such as derivatization agents or ion-pairing agents like heptafluorobutyric acid (HFBA), can cause ion suppression if they are not completely removed before analysis.[7]
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High Analyte Concentration: Although less common for endogenous metabolites, very high concentrations of this compound or co-eluting acetylated polyamines can lead to self-suppression.
-
Mobile Phase Additives: Certain additives in the mobile phase can also contribute to ion suppression.
Q3: How can I detect and assess the extent of ion suppression in my this compound assay?
There are two primary methods to evaluate ion suppression:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention times at which ion suppression is occurring.[7]
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. A lower response in the matrix indicates ion suppression. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100.[2]
Troubleshooting Guides
Issue: Low or inconsistent this compound signal.
This is a common symptom of ion suppression. The following troubleshooting guide provides a systematic approach to identify and mitigate the issue.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low this compound signals.
Strategies to Reduce Ion Suppression for this compound
| Strategy | Description | Key Considerations for this compound |
| Sample Preparation | The goal is to remove interfering matrix components before LC-MS/MS analysis.[8][9][10][11] | For urine samples, a simple dilution followed by filtration through a strong anion exchange resin has been shown to be effective for removing impurities.[4][5] For plasma or tissue, more rigorous methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) may be necessary.[8][9][10][11] |
| Chromatographic Separation | Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components. | A C18 column with an ion-pairing agent like heptafluorobutyric acid (HFBA) in a water-acetonitrile gradient can achieve good separation of this compound and other polyamines.[4][5] However, the concentration of HFBA should be optimized as it can also cause ion suppression.[7] |
| Use of Internal Standards | A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for ion suppression. | A deuterium-labeled this compound internal standard will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification based on the peak area ratio.[4][5] |
| Method Validation | Thoroughly validate the analytical method to ensure it is robust and reliable. | The validation should include an assessment of matrix effects in the specific biological matrix being analyzed.[4][5] The standard addition method is a reliable way to evaluate and correct for matrix effects.[4][5] |
Experimental Protocols
Protocol: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from the validated method described by Liu et al. (2013) for the analysis of polyamines in human urine.[4][5]
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant 1:10 with ultrapure water.
-
Spike the diluted sample with a deuterium-labeled this compound internal standard.
-
Filter the sample through a strong anion exchange resin solid-phase extraction (SPE) cartridge to remove impurities.
-
The filtered sample is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% (v/v) Heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from water to acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its labeled internal standard.
-
3. Data Analysis and Quantification
-
Integrate the peak areas for this compound and its internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound using a calibration curve prepared in a similar matrix.
Workflow for this compound Quantification in Urine
Caption: A step-by-step workflow for the analysis of this compound in urine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ijisrt.com [ijisrt.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
Best practices for storing Diacetylputrescine standards and samples.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the proper storage and handling of Diacetylputrescine standards and samples. Following these guidelines is crucial for maintaining the integrity and stability of the compound, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container. For short-term storage, 2-8°C is acceptable. Based on data for the similar compound N1-Acetylspermidine, this compound as a solid is expected to be stable for at least four years when stored at -20°C.[1]
Q2: How should I store this compound solutions?
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into small volumes in tightly sealed vials, and stored at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles. For daily use, a working solution can be kept at 2-8°C for a short period, but it is recommended to prepare fresh solutions for each experiment.
Q3: What solvents are recommended for dissolving this compound?
This compound solubility should be confirmed with the supplier's product information sheet. Generally, polar organic solvents or aqueous buffers are used. For example, N1-Acetylspermidine is soluble in DMSO and PBS (pH 7.2).[1] The choice of solvent will depend on the specific experimental requirements.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
Potential degradation pathways for this compound may include hydrolysis of the acetyl groups, particularly under strong acidic or basic conditions, and oxidation. Forced degradation studies can help to identify the specific degradation products and pathways.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound standard or sample due to improper storage. | 1. Review storage conditions. Ensure solid is stored at -20°C and solutions are aliquoted and stored at -80°C or -20°C. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Prepare fresh working solutions for each experiment. 4. Verify the purity of the standard using an appropriate analytical method (e.g., HPLC-MS). |
| Loss of compound potency | Instability of the compound in the chosen solvent or at the working concentration. | 1. Check the compatibility of the solvent with this compound. 2. Consider performing a short-term stability study in the experimental solvent and conditions. 3. Ensure the pH of the solution is within a stable range for the compound. |
| Precipitation of the compound in solution | The concentration of the solution exceeds the solubility of this compound in the chosen solvent at the storage temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Consult the supplier's data sheet for solubility information. |
| Unexpected peaks in analytical chromatogram | Presence of degradation products or impurities. | 1. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 2. Perform a forced degradation study to identify potential degradation products. 3. Ensure the analytical method is specific and can separate the parent compound from its potential degradants. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, the following table provides recommended storage conditions based on best practices and data from the closely related acetylated polyamine, N1-Acetylspermidine.
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solution (in appropriate solvent) | -80°C | 6 months | [2] |
| Solution (in appropriate solvent) | -20°C | 1 month | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound (solid), appropriate solvent (e.g., DMSO or sterile PBS), sterile microcentrifuge tubes, calibrated analytical balance.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be the molecular weight of this compound in mg dissolved in 100 mL of solvent.
-
Add the appropriate volume of solvent to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C or -20°C.
-
Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[6][7]
-
Objective: To identify potential degradation products of this compound under various stress conditions.
-
Materials: this compound, HPLC-grade water, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), photostability chamber, oven.
-
Procedure:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.
-
Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Store a solution and solid sample of this compound under recommended storage conditions (-20°C, protected from light) to serve as controls.
-
Analysis: Analyze all stressed samples and controls by a suitable stability-indicating method, such as HPLC-MS, to identify and quantify any degradation products.
-
Visualizations
Caption: Workflow for the storage and handling of this compound standards.
Caption: Logical relationship in a forced degradation study of this compound.
References
How to avoid contamination in Diacetylputrescine analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during diacetylputrescine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound analysis?
Contamination in this compound analysis can arise from several sources, broadly categorized as environmental, instrumental, and procedural. Environmental contaminants include dust, aerosols, and volatile organic compounds in the laboratory air. Instrumental contamination can originate from inadequately cleaned glassware, autosampler vials, and chromatographic components. Procedural contamination is introduced during sample collection, preparation, and handling, often from reagents, solvents, and consumables that are not of sufficient purity.
Q2: How can I minimize contamination from the laboratory environment?
To minimize environmental contamination, it is recommended to work in a clean, controlled environment. A dedicated workspace for trace analysis is ideal. The use of a laminar flow hood or a clean bench for sample preparation can significantly reduce airborne contaminants. Regularly cleaning laboratory surfaces with appropriate solvents (e.g., 70% ethanol) is also crucial.
Q3: What type of labware is best for this compound analysis to avoid contamination?
Glassware should be meticulously cleaned. A common and effective procedure involves washing with a suitable laboratory detergent, followed by rinsing with high-purity water and then a final rinse with a high-purity solvent like methanol or acetonitrile. To avoid leaching of contaminants, high-quality polypropylene or glass tubes and vials are recommended. It's also advisable to test batches of consumables for potential contaminants before use in sensitive analyses. Polyamines have been reported to bind to glass surfaces, so using plastic tubes and vials for sample handling and storage is a critical consideration.[1]
Q4: How do I prevent contamination from solvents and reagents?
Always use high-purity, LC-MS grade solvents and reagents. It is good practice to run solvent blanks regularly to check for any background contamination. If high blank values are observed, all reagents should be checked to identify the source of contamination.[2] Storing reagents and solvents in appropriate containers and protecting them from light and air can prevent degradation and the formation of interfering compounds.
Q5: What is a matrix effect and how can it be considered a form of contamination?
The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification. While not a direct addition of an external substance, the matrix effect "contaminates" the analytical signal. Biological samples like plasma, serum, and urine are complex matrices that can significantly affect the detection of target analytes.[2]
Q6: How can I mitigate matrix effects in my this compound analysis?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds. A 200-fold dilution has been shown to improve signal recovery and minimize ion suppression in plasma samples.[2]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. The SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in blank injections | Contaminated mobile phase, solvent lines, or injector. | Use fresh, high-purity mobile phase. Purge the LC system and flush the injector with a strong solvent. |
| Carryover from a previous injection. | Run several blank injections after a high-concentration sample. Optimize the autosampler wash procedure. | |
| Poor peak shape (tailing or fronting) | Interaction of the analyte with active sites on the column or in the flow path. | Use a column with good end-capping. Add a small amount of a competing amine to the mobile phase. |
| Sample solvent incompatible with the mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| Inconsistent results and poor reproducibility | Inconsistent sample preparation. | Standardize the sample preparation protocol and ensure all steps are performed consistently. Use automated liquid handling where possible. |
| Analyte instability in the sample or prepared extract. | Investigate the stability of this compound under your storage and analysis conditions. Consider derivatization to improve stability. | |
| Variable matrix effects between samples. | Employ a stable isotope-labeled internal standard. Re-evaluate the sample cleanup procedure to remove more interferences. | |
| Low signal intensity or no peak detected | Ion suppression due to matrix effects. | Dilute the sample, improve sample cleanup, or use a stable isotope-labeled internal standard. |
| Inefficient derivatization (if applicable). | Optimize the derivatization reaction conditions (reagent concentration, temperature, time, and pH). | |
| Analyte degradation. | Ensure proper sample handling and storage conditions (e.g., -80°C). Minimize freeze-thaw cycles. | |
| Presence of unexpected peaks | Contamination from labware, reagents, or the environment. | Review all potential sources of contamination as outlined in the FAQs. Run procedural blanks to identify the source. |
| Co-eluting isobaric compounds. | Optimize chromatographic separation. Use high-resolution mass spectrometry if available. Select more specific MRM transitions. |
Experimental Protocols
Detailed Methodology for this compound Analysis by LC-MS/MS
This protocol is a synthesized example based on methods for acetylated polyamines.[3][4]
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma in a polypropylene tube, add 500 µL of a cold (-20°C) 50:50 (v/v) acetonitrile/methanol mixture containing a stable isotope-labeled internal standard for this compound.[4]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
-
2. Derivatization (Optional, for improved sensitivity and chromatography)
-
Using 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F):
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase is used to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusion and optimization.
-
Quantitative Data Summary
The following table provides an example of typical parameters for the analysis of acetylated polyamines, which would be adapted and validated specifically for this compound.
| Parameter | Value | Reference |
| Linear Range | 0.0375 - 750 ng/mL | [4] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (% Error) | < 15% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.0375 ng/mL | [4] |
Visualizations
Caption: Major sources of contamination in this compound analysis.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput LC-MS/MS based simultaneous determination of polyamines including N-acetylated forms in human saliva and the diagnostic approach to breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Diacetylputrescine Isomers
Welcome to the technical support center for the chromatographic separation of Diacetylputrescine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
I. Troubleshooting Guide
This guide addresses common issues observed during the chromatographic separation of this compound isomers.
1. Poor Resolution or Co-elution of Isomers
Question: My chromatogram shows a single broad peak or two poorly resolved peaks for the this compound isomers. How can I improve the separation?
Answer: Poor resolution is a common challenge due to the structural similarity of this compound isomers. Consider the following optimization strategies:
-
Mobile Phase Composition: The polarity of the mobile phase is critical. For reversed-phase HPLC, slight adjustments to the organic modifier (e.g., acetonitrile or methanol) concentration can significantly impact resolution. A shallow gradient or isocratic elution with a fine-tuned mobile phase composition is often necessary. The influence of organic solvents on the retention of acetylated polyamines has been studied, and it's known that the choice and concentration of the organic modifier are key to achieving separation.[1]
-
Column Chemistry: A standard C18 column is a good starting point. However, if resolution is still insufficient, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for these polar analytes.
-
Temperature: Operating the column at a slightly elevated or sub-ambient temperature can sometimes improve peak shape and resolution.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
2. Peak Tailing
Question: The peaks for my this compound isomers are showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for polar compounds like this compound can be caused by several factors:
-
Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to tailing.
-
Solution: Use an end-capped column or add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Solution: Adjust the pH of the mobile phase. For basic compounds, a mobile phase with a pH between 3 and 7 is generally recommended for reversed-phase chromatography.
-
3. Peak Splitting
Question: I am observing split peaks for my this compound isomers. What is happening?
Answer: Peak splitting can be frustrating and can arise from several issues:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample band.
-
Solution: First, try back-flushing the column. If the problem persists, the column may need to be replaced.
-
-
Co-elution of Tautomers or Conformers: In some cases, isomers can exist in different forms that interconvert slowly on the chromatographic timescale, leading to split peaks.
-
Solution: Altering the mobile phase composition or temperature may help to coalesce the peaks.
-
II. Frequently Asked Questions (FAQs)
1. Which chromatographic technique is best for separating this compound isomers?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used, but HPLC is generally more common for polyamines and their derivatives due to their polarity and thermal lability. Capillary Electrophoresis (CE) is also a powerful technique for separating charged and polar molecules and can be an excellent alternative.
2. Is derivatization necessary for the analysis of this compound isomers?
For HPLC with UV detection, derivatization is highly recommended. This compound lacks a strong chromophore, making it difficult to detect at low concentrations. Derivatization with reagents like dansyl chloride or benzoyl chloride introduces a chromophore, significantly enhancing detection sensitivity. For mass spectrometry (MS) detection, derivatization may not be necessary but can improve chromatographic performance by altering the polarity of the analytes.
3. What are the expected isomers of this compound?
The primary positional isomers of this compound are N,N'-diacetylputrescine (acetylation on both primary amine groups) and N-acetylputrescine (acetylation on one of the primary amine groups).
4. Can I use the same method for quantitative analysis?
Yes, once a method with good resolution and peak shape is developed, it can be validated for quantitative analysis. This involves creating a calibration curve with analytical standards of the purified isomers and including an internal standard in your samples for improved accuracy and precision.
III. Experimental Protocols
Hypothetical HPLC-UV Method for the Separation of Dansylated this compound Isomers
This protocol is a starting point based on methods developed for similar acetylated polyamines. Optimization will likely be required for your specific application and instrumentation.
1. Sample Derivatization (Dansylation): a. To 100 µL of your sample containing this compound isomers, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5). b. Add 200 µL of dansyl chloride solution (10 mg/mL in acetone). c. Vortex and incubate at 60°C for 30 minutes in the dark. d. Add 100 µL of 250 mM sodium hydroxide to stop the reaction. e. Evaporate the acetone under a stream of nitrogen. f. Extract the dansylated derivatives with 500 µL of toluene. g. Evaporate the toluene to dryness and reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 50% B
- 5-20 min: 50% to 70% B (linear gradient)
- 20-25 min: 70% to 50% B (linear gradient)
- 25-30 min: 50% B (equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 510 nm)
Data Presentation
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 254 nm |
Hypothetical Retention Times:
| Isomer | Expected Retention Time (min) |
| N-acetylputrescine (dansylated) | ~12.5 |
| N,N'-diacetylputrescine (dansylated) | ~14.2 |
Note: These are estimated retention times and will vary depending on the exact system and conditions.
IV. Visualizations
References
Validation & Comparative
Diacetylputrescine: A Potential Clinical Biomarker Under Validation
For researchers, scientists, and drug development professionals, the validation of novel clinical biomarkers is a critical step in advancing disease diagnosis and monitoring. Diacetylputrescine, an acetylated polyamine, has emerged as a promising biomarker candidate for certain cancers and inflammatory conditions. This guide provides an objective comparison of this compound with established biomarkers, supported by available experimental data, and details the methodologies for its analysis.
Comparative Performance of this compound
The clinical utility of a biomarker is determined by its performance in distinguishing between healthy individuals and those with a specific disease. This is often measured by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC). While research on this compound is ongoing, preliminary studies suggest its potential as a valuable diagnostic tool, particularly in the context of lung cancer and chronic pancreatitis.
A study on acetylated polyamines, including N-acetylputrescine (a closely related compound to this compound), as potential biomarkers for lung cancer has demonstrated their diagnostic potential through ROC analysis. However, a direct head-to-head comparison with currently used biomarkers in a large cohort is still needed for full validation.
Below is a table summarizing the performance of established biomarkers for lung cancer and chronic pancreatitis, which serves as a benchmark for the future evaluation of this compound.
| Disease | Biomarker | Sensitivity | Specificity | AUC |
| Lung Cancer (Squamous Cell Carcinoma) | CYFRA 21-1 | 60% | 95% | 0.93 |
| SCC Ag | 31% | 95% | 0.77 | |
| Chronic Pancreatitis vs. Pancreatic Cancer | CA19-9 | 81% | 81% | 0.88 |
Experimental Protocols
The gold standard for the quantification of this compound in biological samples is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the analyte in complex matrices such as urine and plasma.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Detailed Methodological Steps for Urinary this compound Analysis by LC-MS/MS
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to remove any particulate matter.
-
To 100 µL of supernatant, add an internal standard (e.g., deuterated this compound).
-
Perform a solid-phase extraction (SPE) using a cation exchange cartridge to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column or a HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Signaling Pathway Involvement
This compound is a product of polyamine catabolism. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation. The dysregulation of polyamine metabolism is a hallmark of cancer. The catabolism of polyamines is a multi-step process involving acetylation and oxidation, which can lead to the production of reactive oxygen species (ROS) and cellular damage.
Polyamine Catabolism Pathway
Caption: Simplified polyamine catabolism pathway.
The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a key role in this pathway by acetylating spermine and spermidine. These acetylated forms are then either excreted or oxidized by polyamine oxidase (PAOX), leading to the production of hydrogen peroxide, a reactive oxygen species (ROS) that can contribute to cellular stress and DNA damage.[1] The formation of this compound is also a result of this increased acetylation activity. The levels of this compound and other acetylated polyamines can, therefore, reflect the dysregulation of polyamine metabolism associated with disease states.
References
Diacetylputrescine vs. Other Acetylated Polyamines in Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the roles of diacetylputrescine and other key acetylated polyamines—monoacetylputrescine, N1-acetylspermidine, N8-acetylspermidine, and N1,N12-diacetylspermine—in cellular signaling. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct and sometimes opposing functions in critical cellular processes.
Introduction to Acetylated Polyamines
Polyamines are ubiquitous polycations essential for cell growth, differentiation, and survival. Their intracellular concentrations are tightly regulated through biosynthesis, catabolism, and transport. Acetylation, a key step in polyamine catabolism, is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). This modification neutralizes the positive charge of polyamines, facilitating their export from the cell or their degradation by polyamine oxidase (PAO). Beyond their role in polyamine homeostasis, acetylated polyamines are emerging as active signaling molecules with distinct biological effects.
Comparative Analysis of Signaling Roles
The following sections detail the known signaling functions of this compound and other acetylated polyamines, supported by experimental findings.
This compound: An Inhibitor of Cell Proliferation
This compound has been identified as a negative regulator of cell proliferation, primarily through its impact on the expression of the proto-oncogene c-myc.
Key Experimental Findings:
-
Inhibition of c-myc Expression: In anti-IgM activated human B-lymphocytes, 3 mM this compound (referred to as TMBA in the study) inhibited the induction of c-myc expression by over 90%. This inhibition was associated with a greater than 90% suppression of B-cell activation[1].
Table 1: Effect of this compound on B-Lymphocyte Activation
| Compound | Concentration | Target Cell Line | Effect on c-myc Expression | Effect on Cell Activation | Reference |
| This compound | 3 mM | Human B-lymphocytes | >90% inhibition | >90% inhibition | [1] |
Monoacetylputrescine
Currently, there is a lack of specific studies detailing the direct role of monoacetylputrescine in cell signaling pathways. It is primarily considered an intermediate in the catabolism of putrescine.
N1-acetylspermidine vs. N8-acetylspermidine: Isomers with Distinct Fates
N1-acetylspermidine and N8-acetylspermidine are structural isomers with different metabolic fates and signaling implications.
-
N1-acetylspermidine: This isomer is a primary product of SSAT activity and is a substrate for polyamine oxidase (PAO), leading to the production of putrescine and H₂O₂. Elevated levels of N1-acetylspermidine are often associated with increased polyamine catabolism.
-
N8-acetylspermidine: In contrast, N8-acetylspermidine is not a substrate for PAO. Instead, it can be deacetylated by histone deacetylase 10 (HDAC10) back to spermidine. This recycling pathway can support tumor cell growth by maintaining intracellular polyamine pools. In the context of ischemic cardiomyopathy, elevated levels of N8-acetylspermidine have been identified as a biomarker associated with adverse outcomes[2].
Table 2: Comparison of N1-acetylspermidine and N8-acetylspermidine
| Feature | N1-acetylspermidine | N8-acetylspermidine |
| Metabolic Fate | Substrate for Polyamine Oxidase (PAO) | Deacetylated by HDAC10 |
| Signaling Implication | Associated with polyamine catabolism and oxidative stress | Can be recycled to spermidine, supporting cell proliferation; Biomarker in ischemic cardiomyopathy[2] |
N1,N12-diacetylspermine: A Promoter of Cancer Cell Proliferation
In stark contrast to this compound, N1,N12-diacetylspermine has been shown to promote the proliferation of cancer cells.
Key Experimental Findings:
-
Promotion of Colorectal Cancer Cell Growth: Treatment of SW480 and Caco-2 colorectal cancer cell lines with N1,N12-diacetylspermine (DiAcSpm) significantly increased their growth rate at a concentration of 0.5 μM[3]. This pro-proliferative effect was linked to the downregulation of miR-559 and the subsequent upregulation of cystathionine β-synthase (CBS)[4][5].
Table 3: Effect of N1,N12-diacetylspermine on Colorectal Cancer Cells
| Compound | Concentration | Target Cell Lines | Effect on Cell Proliferation | Signaling Pathway | Reference |
| N1,N12-diacetylspermine | 0.5 μM | SW480, Caco-2 | Significant increase | Downregulation of miR-559, Upregulation of CBS | [3][4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic and signaling pathways discussed, as well as a typical experimental workflow for studying the effects of acetylated polyamines on gene expression.
Caption: Overview of Polyamine Metabolism and Acetylation.
Caption: Contrasting Signaling Effects of Acetylated Polyamines.
References
- 1. Histone Acetylation and Deacetylation | Springer Nature Experiments [experiments.springernature.com]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifelines.com [lifelines.com]
- 4. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Diacetylputrescine: A Comparative Analysis of its Levels in Diverse Pathologies
For Immediate Release
A comprehensive analysis of Diacetylputrescine levels across various diseases reveals its potential as a significant biomarker. This guide provides a comparative overview of this compound concentrations in Parkinson's disease, pancreatic cancer, chronic pancreatitis, and lung cancer, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound Levels
This compound, a polyamine metabolite, has shown altered concentrations in several pathological conditions. The following table summarizes the quantitative data on this compound and its precursor, N-acetylputrescine, in different diseases based on recent studies. It is important to note that N-acetylputrescine is often measured as a proxy for this compound.
| Disease | Analyte | Specimen | Patient Group | Mean/Median Concentration | Control Group | Mean/Median Concentration (Control) |
| Parkinson's Disease | N-acetylputrescine | Plasma | Parkinson's Disease Patients (n=194) | 4.74 ng/mL | Non-disease controls (n=197) | 3.70 ng/mL |
| Pancreatic Cancer | This compound | Urine | Pancreatic Cancer Patients (n=68) | 0.55 µmol/g creatinine | Healthy controls (n=53) | 0.087 µmol/g creatinine |
| Chronic Pancreatitis | This compound | Urine | Chronic Pancreatitis Patients (n=18) | 0.68 µmol/g creatinine | Healthy controls (n=53) | 0.23 µmol/g creatinine |
| Lung Cancer (Animal Model) | N-acetylputrescine | Plasma | Rats with induced Squamous Cell Carcinoma of Lung | Significantly increased | Healthy rats | Baseline levels |
Note on Units: The concentrations are presented in the units reported in the respective studies. A direct conversion of µmol/g creatinine to ng/mL for urine samples is not straightforward as it depends on the daily urine volume and creatinine excretion rate, which can vary significantly among individuals. Therefore, the data is presented in its original, standardized format to ensure accuracy. The data for lung cancer is derived from an animal model and should be interpreted with caution as it may not directly translate to human patients[1].
Signaling Pathways and Experimental Workflow
To understand the context of this compound's role in disease, it is crucial to visualize its metabolic pathway and the general workflow for its quantification.
Biosynthesis and Acetylation of Putrescine
The following diagram illustrates the key steps in the biosynthesis of putrescine from ornithine and its subsequent acetylation to form N-acetylputrescine and this compound. The enzyme Spermidine/spermine N1-acetyltransferase (SSAT) plays a critical role in this acetylation process.
Caption: Biosynthesis of putrescine and its subsequent acetylation.
General Experimental Workflow for this compound Quantification
The quantification of this compound and related polyamines in biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical workflow for quantifying this compound.
Experimental Protocols
The following is a representative protocol for the quantification of N-acetylputrescine in plasma, synthesized from methodologies described in the cited literature.
Objective: To quantify the concentration of N-acetylputrescine in human plasma samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Materials:
-
Plasma samples (collected in K2EDTA tubes)
-
Internal Standard (IS): Isotope-labeled N-acetylputrescine
-
Acetonitrile (ACN), HPLC grade
-
Isobutyl chloroformate
-
Pyridine
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 50 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (to enhance sensitivity):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 20 µL of a pyridine/water mixture (1:1, v/v).
-
Add 5 µL of isobutyl chloroformate and vortex for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Stop the reaction by adding 100 µL of 0.1% formic acid in water.
-
-
UHPLC-MS/MS Analysis:
-
UHPLC System: A standard UHPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from other components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for N-acetylputrescine and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of N-acetylputrescine standards.
-
Calculate the concentration of N-acetylputrescine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
This guide provides a foundational comparison of this compound levels in different diseases. Further research with standardized methodologies and larger patient cohorts is necessary to fully establish its role as a definitive biomarker for clinical use.
References
Cross-reactivity of Diacetylputrescine antibodies with other polyamines.
For Researchers, Scientists, and Drug Development Professionals
Polyamines such as putrescine, spermidine, and spermine are aliphatic polycations essential for various cellular processes.[1] Diacetylputrescine, a metabolite of putrescine, is part of the polyamine catabolism and excretion pathway.[1] The structural similarities among these molecules present a significant challenge for the development of highly specific antibodies. Cross-reactivity with other polyamines can lead to inaccurate quantification and misinterpretation of experimental results.
Understanding Polyamine Metabolism
To appreciate the nuances of antibody specificity, it is essential to understand the metabolic relationships between different polyamines. The following diagram illustrates the key steps in the polyamine biosynthesis and catabolism pathway.
Cross-Reactivity Data for Polyamine Antibodies
The following table summarizes the cross-reactivity of commercially available or published antibodies for spermidine and spermine. This data is crucial for selecting the appropriate antibody for a specific application and for interpreting the results in the context of other polyamines that may be present in the sample.
| Antibody Target | Antibody Type | Cross-Reactant | Cross-Reactivity (%) | Source |
| Spermidine | Polyclonal (Rabbit) | Spermine | High (not quantified) | Abcam (ab7318) |
| Spermine | Monoclonal | Spermidine | Varies by clone | Biochemical Society Transactions (1990)[2] |
| Putrescine | Practically none | Biochemical Society Transactions (1990)[2] |
Note: The term "High" indicates that the antibody shows significant binding to the cross-reactant, but a precise percentage is not provided by the manufacturer. "Varies by clone" indicates that different monoclonal antibodies against the same target can have different cross-reactivity profiles. It is imperative for researchers to validate the specificity of any antibody in their specific experimental setup.
Experimental Protocols
The determination of antibody specificity and cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA for Antibody Cross-Reactivity
This protocol outlines the general steps to assess the cross-reactivity of an antibody with various polyamines.
1. Materials:
- Microtiter plate (96-well)
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody against the target polyamine
- A series of dilutions of the target polyamine (standard curve)
- A series of dilutions of potential cross-reactants (e.g., other polyamines)
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
- Substrate for the enzyme (e.g., TMB)
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader
2. Procedure:
- Coating: Coat the wells of a microtiter plate with a conjugate of the target polyamine and a carrier protein (e.g., BSA) in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with Wash Buffer to remove any unbound conjugate.
- Blocking: Add Blocking Buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Competition: In separate tubes, pre-incubate the primary antibody with either the standard dilutions of the target polyamine or the dilutions of the potential cross-reactants.
- Incubation: Add the antibody-polyamine mixtures to the coated wells. Incubate for 1-2 hours at room temperature. During this step, the free polyamines in the solution will compete with the coated polyamine for binding to the primary antibody.
- Washing: Wash the plate three times with Wash Buffer to remove unbound antibodies.
- Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until a color develops.
- Stopping the Reaction: Add Stop Solution to each well to stop the color development.
- Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the target polyamine.
- For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximal signal (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target polyamine / IC50 of cross-reactant) x 100
Conclusion
The specificity of antibodies is a critical factor for the accurate measurement of polyamines. While there is a lack of specific data on this compound antibodies, the principles of cross-reactivity assessment remain the same. Researchers should be aware of the potential for cross-reactivity among structurally similar polyamines and should rigorously validate their antibodies using methods such as competitive ELISA. The information and protocols provided in this guide serve as a valuable resource for researchers working in the field of polyamine biology and drug development.
References
Diacetylputrescine and Its Analogs: A Comparative Analysis of their Impact on c-myc Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of diacetylputrescine and its analogs on the expression of the proto-oncogene c-myc, a critical regulator of cellular proliferation and a key target in cancer therapy. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key pathways to offer an objective resource for researchers in oncology and drug development.
Introduction
The c-myc oncogene is a pivotal transcription factor that governs a wide array of cellular processes, including cell growth, proliferation, metabolism, and apoptosis.[1] Its dysregulation is a hallmark of many human cancers, making it a highly sought-after, albeit challenging, therapeutic target. Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules essential for cell growth and have a complex relationship with c-myc expression.[2][3] this compound, an acetylated form of putrescine, and its analogs have emerged as potential modulators of c-myc expression, offering a potential avenue for therapeutic intervention.
Comparative Efficacy on c-myc Expression
Experimental evidence highlights the potent inhibitory effects of this compound and its analog, hexamethylenebisacetamide (HMBA), on c-myc expression in human B-lymphocytes.
| Compound | Cell Line | Concentration | c-myc Inhibition | Reference |
| This compound (TMBA) | Activated Human B-Lymphocytes | 3 mM | > 90% | [4] |
| Hexamethylenebisacetamide (HMBA) | Activated Human B-Lymphocytes | 3 mM | > 90% | [4] |
This table summarizes the available quantitative data on the inhibition of c-myc expression by this compound and its analog.
While direct comparative data for a broader range of this compound analogs on c-myc expression is limited in publicly available literature, studies on other acetylated polyamines, such as N1, N12-diacetylspermine, indicate their involvement in cellular proliferation and cancer progression, though not always via direct c-myc inhibition.[5][6] For instance, N1, N12-diacetylspermine has been shown to promote proliferation in colorectal cancer cell lines through a different signaling axis.[5][6] This underscores the need for further research to elucidate the structure-activity relationship of various diacetylated polyamines on c-myc expression.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effect of compounds like this compound on c-myc expression, based on standard molecular biology techniques.
Cell Culture and Treatment
-
Cell Line: Human B-lymphocytes are isolated from peripheral blood and activated using an appropriate stimulating agent, such as anti-IgM antibodies.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: this compound or its analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at the desired final concentrations (e.g., 3 mM). Control cells are treated with the vehicle alone. Cells are incubated for a specified period (e.g., 2 hours) before harvesting for analysis.[4]
RNA Isolation
-
Lysis: Harvested cells are lysed using a guanidinium thiocyanate-based solution (e.g., TRIzol reagent) to denature proteins and inhibit RNases.
-
Phase Separation: Chloroform is added to the lysate, followed by centrifugation to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins and lipids) phases.
-
Precipitation: The aqueous phase containing RNA is collected, and RNA is precipitated by adding isopropanol.
-
Washing and Solubilization: The RNA pellet is washed with 75% ethanol to remove salts and other impurities, air-dried, and then dissolved in RNase-free water. The quality and concentration of the isolated RNA are determined by spectrophotometry.
Northern Blot Analysis for c-myc mRNA Expression
-
Gel Electrophoresis: Total RNA (10-20 µg) is denatured with formaldehyde and formamide and separated by size on a formaldehyde-agarose gel.
-
Transfer: The separated RNA is transferred from the gel to a nylon membrane via capillary blotting.
-
UV Crosslinking: The RNA is permanently fixed to the membrane by exposure to ultraviolet light.
-
Hybridization: The membrane is prehybridized to block non-specific binding sites and then hybridized overnight at 42°C with a radiolabeled (e.g., ³²P) DNA probe specific for c-myc mRNA.
-
Washing: The membrane is washed under stringent conditions to remove the unbound probe.
-
Autoradiography: The membrane is exposed to X-ray film to detect the radioactive signal from the hybridized probe. The intensity of the band corresponding to c-myc mRNA is quantified by densitometry and normalized to a housekeeping gene (e.g., GAPDH or 18S rRNA) to control for loading differences.
Visualizing the Processes
Experimental Workflow
The following diagram illustrates the general workflow for assessing the impact of this compound and its analogs on c-myc expression.
Signaling Pathway Context
The precise mechanism by which this compound suppresses c-myc expression is not fully elucidated. However, it is known that polyamine metabolism and c-myc expression are intricately linked in a regulatory feedback loop. Elevated polyamines can influence c-myc transcription, and conversely, c-myc is a direct transcriptional activator of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[2] The introduction of acetylated polyamines like this compound may perturb this delicate balance.
References
- 1. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 2. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of polyamine depletion on c-myc expression in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its analog suppress c-myc expression and activation of human B-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Unraveling Disease Severity: A Comparative Analysis of Diacetylputrescine Levels
For Immediate Release
A growing body of evidence suggests a significant correlation between levels of the polyamine metabolite diacetylputrescine and the severity of certain inflammatory and neoplastic diseases. This guide provides a comparative analysis of this compound levels in chronic pancreatitis, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a disease biomarker. The following sections present quantitative data, detailed experimental protocols, and a conceptual workflow for the analysis of this promising molecule.
Quantitative Analysis of Urinary this compound in Chronic Pancreatitis
Recent metabolomic studies have highlighted urinary this compound as a potential biomarker for distinguishing chronic pancreatitis (CP) from healthy individuals. An analysis of a panel of 14 urinary polyamines demonstrated that a combination of acetylputrescine, diacetylspermidine, and this compound could effectively differentiate patients with chronic pancreatitis from a control group.
| Biomarker Panel Component | Patient Group | Mean Concentration (μmol/g creatinine) | Standard Deviation | Sensitivity | Specificity | AUC |
| This compound | Chronic Pancreatitis (n=18) | 0.28 | 0.23 | 98% | 71% | 0.93 |
| Healthy Controls (n=53) | 0.08 | 0.06 | ||||
| Acetylputrescine | Chronic Pancreatitis (n=18) | 0.74 | 0.54 | |||
| Healthy Controls (n=53) | 0.38 | 0.26 | ||||
| Diacetylspermidine | Chronic Pancreatitis (n=18) | 0.07 | 0.05 | |||
| Healthy Controls (n=53) | 0.03 | 0.02 |
Data synthesized from a study on urinary polyamine panels for pancreatic diseases[1][2]. The sensitivity, specificity, and AUC values represent the performance of the combined panel of acetylputrescine, diacetylspermidine, and this compound.
Experimental Protocol: Quantification of Urinary Polyamines
The following protocol outlines the methodology for the quantitative analysis of urinary polyamines, including this compound, using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Urine samples are collected and stored at -80°C until analysis.
-
For analysis, samples are thawed, and a 100 µL aliquot is mixed with an internal standard solution.
-
The mixture is then subjected to solid-phase extraction for purification and concentration of polyamines.
2. LC-MS Analysis:
-
The analysis is performed using a high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-daughter ion transitions for each polyamine, including this compound.
3. Data Analysis:
-
The concentration of each polyamine is determined by comparing the peak area of the analyte to that of the internal standard.
-
Statistical analyses, such as quadratic discriminant analysis, are employed to identify the optimal panel of polyamines for disease discrimination.
Conceptual Workflow and Signaling Pathway
The role of this compound in disease pathogenesis is intrinsically linked to the broader polyamine metabolism pathway. Alterations in the activity of enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) can lead to increased acetylation of polyamines like putrescine and spermidine, resulting in elevated levels of their acetylated derivatives.
Experimental Workflow for Biomarker Discovery
The following diagram illustrates a typical workflow for the discovery and validation of urinary biomarkers like this compound.
Caption: Experimental workflow for urinary polyamine biomarker analysis.
Polyamine Metabolism Pathway
This diagram illustrates the central role of spermidine/spermine N1-acetyltransferase (SSAT) in the generation of acetylated polyamines.
Caption: Simplified polyamine acetylation pathway.
References
A review of Diacetylputrescine's efficacy compared to other polyamine inhibitors.
An Objective Comparison of Diacetylputrescine and Other Polyamine Inhibitors for Researchers and Drug Development Professionals
Introduction
Polyamines—primarily putrescine, spermidine, and spermine—are essential polycationic molecules crucial for cell proliferation, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex network of biosynthesis, catabolism, and transport. In various diseases, notably cancer, this regulation is frequently dysregulated, leading to elevated polyamine levels that support neoplastic growth. This has made the polyamine metabolic pathway a rational and attractive target for therapeutic intervention.
A diverse array of inhibitors has been developed to target different nodes of this pathway. These range from inhibitors of key biosynthetic enzymes to compounds that block polyamine uptake. This guide provides a comparative review of the efficacy and mechanisms of these inhibitors, with a special focus on this compound (also known as N,N'-tetramethylenebisacetamide or TMBA), a compound that modulates downstream signaling events associated with polyamine activity. We present available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to offer a comprehensive resource for researchers in the field.
Mechanism of Action: A Comparative Overview
Polyamine inhibitors can be broadly categorized based on their point of intervention in the polyamine pathway. The primary strategies include:
-
Inhibition of Polyamine Biosynthesis: This is the most extensively studied approach, targeting the rate-limiting enzymes in the de novo synthesis pathway.
-
Inhibition of Polyamine Synthases: These inhibitors block the conversion of putrescine to the higher polyamines, spermidine and spermine.
-
Inhibition of Polyamine Transport: As cells can salvage polyamines from their environment, blocking the polyamine transport system (PTS) is a key strategy, often used in combination with biosynthesis inhibitors.
-
Modulation of Downstream Signaling: Rather than targeting the pathway directly, some compounds affect the cellular processes that are influenced by polyamines, such as the expression of key oncogenes. This compound falls into this category.
The diagram below illustrates the polyamine metabolic pathway and highlights the targets of various inhibitors.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diacetylputrescine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of diacetylputrescine, a compound requiring careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and its related compounds. Based on data from similar chemicals, this compound should be handled with caution. Related compounds are known to be harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2] Inhalation may be fatal.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times.[1][2] All handling of this compound should occur in a well-ventilated area or a chemical fume hood.[1][2]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for compounds structurally related to this compound, providing a basis for its cautious handling.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1][2][3] |
| Corrosive to Metals | Category 1 | May be corrosive to metals.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous chemical waste management. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][5]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5] Incompatible materials can lead to dangerous chemical reactions.[5]
2. Containerization:
-
Use a designated, leak-proof container that is compatible with this compound.[4][5] The original product container is often a suitable choice.[4][6]
-
Ensure the container has a secure, tightly fitting lid.[5][7] Containers must remain closed except when adding waste.[4][6]
-
The container must be in good condition, free from cracks or external contamination.[5][6]
3. Labeling:
-
The label must clearly state the full chemical name: "this compound."[7] Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8]
-
The SAA should be at or near the point of waste generation.[8]
-
Ensure that the storage area is secure and away from general laboratory traffic.
-
Store containers in a manner that prevents spills and allows for easy inspection.[6]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department or the equivalent office responsible for hazardous waste management to schedule a pickup.[5]
-
Follow all institutional procedures for waste collection requests.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Acetylputrescine | C6H14N2O | CID 122356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. mcneese.edu [mcneese.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Diacetylputrescine
Disclaimer: No specific Safety Data Sheet (SDS) for Diacetylputrescine is readily available. The following guidance is based on the safety profiles of structurally similar compounds, namely N-Acetylputrescine and Putrescine. Researchers should handle this compound with caution and assume it may possess similar hazards.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Potential Hazard Summary
Based on related compounds, this compound may present the following hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause severe skin burns and irritation.
-
Eye Damage/Irritation: May cause serious eye damage.
-
Respiratory Irritation: May cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE based on the potential hazards.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Select gloves that are resistant to amides and organic compounds. Change gloves frequently, especially if contact is suspected. |
| Eye Protection | Safety goggles or a face shield | Provides a barrier against potential splashes that could cause serious eye damage. |
| Skin and Body Protection | Fully-buttoned lab coat and closed-toe shoes | Protects skin from accidental contact. A chemical-resistant apron is recommended when handling larger quantities or when there is a significant splash risk. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any potential dust or vapors. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary, requiring prior user training and fit-testing. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
| Procedure | Step-by-Step Guidance |
| Receiving and Inspection | 1. Visually inspect the container for any damage or leaks upon receipt. 2. Don appropriate PPE before handling the container. 3. Verify the label information matches the order. |
| Handling | 1. Always handle this compound within a well-ventilated area, preferably a chemical fume hood. 2. Avoid direct contact with skin, eyes, and clothing. 3. Prevent the formation of dust or aerosols. 4. Do not eat, drink, or smoke in the handling area. |
| Storage | 1. Store in a tightly closed, properly labeled container. 2. Keep in a cool, dry, and well-ventilated area. 3. Store away from incompatible materials such as strong oxidizing agents. |
| Spill Response | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. 4. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | 1. Collect in a designated, sealed, and properly labeled hazardous waste container. 2. Do not mix with other incompatible waste streams. 3. Arrange for pickup and disposal by a certified hazardous waste management company. |
| Contaminated Materials | 1. All disposable PPE (gloves, etc.), absorbent materials from spills, and any other contaminated lab supplies must be collected in a designated hazardous waste container. 2. Seal the container and label it appropriately. |
| Empty Containers | 1. Thoroughly rinse the empty container with a suitable solvent (e.g., water) at least three times. 2. Collect the rinsate as hazardous waste. 3. After rinsing, the container can be disposed of as regular waste, or recycled, in accordance with institutional policies. Deface the label before disposal. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
